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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Properties of 3-Ethyl-4-ethynyl-1,2-oxazole

Foreword: Unveiling a Versatile Heterocyclic Building Block In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds with tunable properties and versatile reactivity i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds with tunable properties and versatile reactivity is paramount. The 1,2-oxazole (isoxazole) ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous biologically active compounds.[1][2] Its unique electronic and steric properties make it an attractive core for drug design. When functionalized with an ethynyl group, the synthetic utility of the oxazole scaffold is significantly amplified, opening avenues for the construction of complex molecular architectures through powerful coupling reactions.

This technical guide provides a comprehensive overview of a specific, novel derivative: 3-Ethyl-4-ethynyl-1,2-oxazole . As this compound is not extensively described in the current literature, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. We will explore its proposed synthesis, predicted physicochemical and spectroscopic properties, characteristic reactivity, and potential applications, grounding our discussion in established chemical principles and data from closely related analogues.

Proposed Synthesis of 3-Ethyl-4-ethynyl-1,2-oxazole

The synthesis of 3-Ethyl-4-ethynyl-1,2-oxazole can be logically approached in a two-stage process: first, the construction of the core 3-ethyl-1,2-oxazole ring, and second, the introduction of the ethynyl moiety at the C4 position. A key and highly efficient method for introducing the alkyne is the Sonogashira coupling reaction, which necessitates a halogenated precursor.[3][4][5][6][7]

Stage 1: Synthesis of the 3-Ethyl-4-halo-1,2-oxazole Intermediate

The initial strategy involves the formation of a 3-ethyl-1,2-oxazole, which is then regioselectively halogenated at the C4 position.

  • Formation of 3-Ethyl-1,2-oxazole: A common method for constructing the 1,2-oxazole ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. For the target molecule, the synthesis could commence with the condensation of ethyl 3-oxopentanoate with hydroxylamine hydrochloride. This reaction typically proceeds under mild basic or acidic conditions to yield 3-ethyl-1,2-oxazol-5(4H)-one. Subsequent treatment of this intermediate is required to generate the aromatic 1,2-oxazole.

  • Regioselective Halogenation: With the 3-ethyl-1,2-oxazole in hand, the next critical step is the introduction of a halogen (iodine or bromine) at the C4 position to prepare for the Sonogashira coupling. Direct halogenation of the 1,2-oxazole ring can be challenging and may lead to a mixture of products. A more controlled approach involves metallation followed by quenching with an electrophilic halogen source. Treatment of the 3-ethyl-1,2-oxazole with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) would likely result in deprotonation at the most acidic C-H bond, which, in this substituted system, is expected to be at the C4 position. Quenching this lithiated intermediate with a source of iodine, such as I₂, would yield the desired 3-ethyl-4-iodo-1,2-oxazole .

Stage 2: Sonogashira Coupling to Yield 3-Ethyl-4-ethynyl-1,2-oxazole

The Sonogashira coupling is a robust cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[5][7][8]

  • Coupling Reaction: The 3-ethyl-4-iodo-1,2-oxazole intermediate would be reacted with a protected alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine). The use of a silyl-protected acetylene is a common strategy to prevent self-coupling of the terminal alkyne.[3]

  • Deprotection: The resulting 3-ethyl-4-((trimethylsilyl)ethynyl)-1,2-oxazole is then deprotected to reveal the terminal alkyne. This is typically achieved under mild conditions, for instance, by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, to afford the final product, 3-Ethyl-4-ethynyl-1,2-oxazole .

Synthetic_Pathway cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Sonogashira Coupling & Deprotection A Ethyl 3-oxopentanoate B 3-Ethyl-1,2-oxazol-5(4H)-one A->B 1. NH₂OH·HCl 2. Base C 3-Ethyl-1,2-oxazole B->C Tautomerization/ Aromatization D 3-Ethyl-4-iodo-1,2-oxazole C->D 1. n-BuLi 2. I₂ F 3-Ethyl-4-((trimethylsilyl)ethynyl)-1,2-oxazole D->F Pd(PPh₃)₄, CuI, Et₃N E Trimethylsilylacetylene E->F G 3-Ethyl-4-ethynyl-1,2-oxazole F->G TBAF or K₂CO₃/MeOH

Figure 1: Proposed synthetic pathway for 3-Ethyl-4-ethynyl-1,2-oxazole.

Structural Elucidation and Physicochemical Properties

The confirmation of the structure of 3-Ethyl-4-ethynyl-1,2-oxazole would rely on a combination of standard spectroscopic techniques. Its physicochemical properties can be predicted based on its molecular structure.

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for the target molecule, based on data from similar structures.[1][9][10][11][12]

Technique Expected Observations
¹H NMR - A singlet for the C5-proton of the oxazole ring (δ ~8.2-8.5 ppm).- A singlet for the terminal alkyne proton (δ ~3.0-3.5 ppm).- A quartet for the methylene protons of the ethyl group (δ ~2.7-3.0 ppm).- A triplet for the methyl protons of the ethyl group (δ ~1.2-1.5 ppm).
¹³C NMR - Two quaternary carbons for the C≡C bond (δ ~70-90 ppm).- Resonances for the oxazole ring carbons: C3 (δ ~160-165 ppm), C4 (δ ~100-110 ppm), and C5 (δ ~150-155 ppm).- Resonances for the ethyl group carbons: CH₂ (δ ~20-25 ppm) and CH₃ (δ ~10-15 ppm).
IR Spectroscopy - A sharp, weak absorption for the terminal C≡C-H stretch (~3300 cm⁻¹).- A weak to medium absorption for the C≡C stretch (~2100-2150 cm⁻¹).- Characteristic absorptions for the C=N and C-O stretching of the oxazole ring (~1600-1650 cm⁻¹ and ~1000-1200 cm⁻¹).
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the exact mass of C₇H₇NO.
Physicochemical Properties (Predicted)
Property Predicted Value / Characteristic Rationale
Molecular Formula C₇H₇NOBased on the chemical structure.
Molecular Weight ~121.14 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow oil or low-melting solid.Similar small, non-ionic organic molecules often exhibit these properties.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone); sparingly soluble in water.The molecule is predominantly non-polar.
pKa The 1,2-oxazole ring is very weakly basic.The nitrogen atom's lone pair is part of the aromatic system, reducing its availability for protonation.
Stability Expected to be stable under neutral and basic conditions. May be sensitive to strong acids, which can cause ring cleavage in some oxazoles.[3]The aromaticity of the oxazole ring confers thermal stability.[13]

Chemical Reactivity and Derivatization Potential

3-Ethyl-4-ethynyl-1,2-oxazole possesses two key reactive sites: the terminal alkyne and the 1,2-oxazole ring. This dual functionality makes it a highly valuable building block for chemical synthesis.

Reactivity of the Ethynyl Group

The terminal ethynyl group is the most reactive handle on the molecule and is amenable to a wide range of transformations.

  • Azide-Alkyne Cycloaddition ("Click Chemistry"): This is arguably the most significant reaction for this class of compounds. The copper(I)-catalyzed reaction with an organic azide (CuAAC) proceeds with high efficiency and regioselectivity to yield a stable 1,4-disubstituted 1,2,3-triazole.[3][14][15][16] This reaction is exceptionally reliable, tolerates a vast array of functional groups, and can be performed under mild, often aqueous, conditions. This makes 3-Ethyl-4-ethynyl-1,2-oxazole an excellent "clickable" scaffold for applications in bioconjugation, drug discovery, and materials science.

Click_Reaction Reactant1 3-Ethyl-4-ethynyl-1,2-oxazole Product 1-(R)-4-(3-Ethyl-1,2-oxazol-4-yl)-1H-1,2,3-triazole Reactant1->Product CuSO₄, Na-Ascorbate t-BuOH/H₂O Reactant2 R-N₃ (Organic Azide) Reactant2->Product

Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-Ethyl-4-ethynyl-1,2-oxazole.

  • Further Sonogashira Couplings: The terminal alkyne can undergo another Sonogashira coupling with various aryl or vinyl halides to create more extended, conjugated π-systems.

  • Other Alkyne Reactions: It can also participate in other classical alkyne reactions, such as hydration to form a ketone, or Glaser coupling to form a diyne.

Reactivity of the 1,2-Oxazole Ring

The 1,2-oxazole ring is an aromatic heterocycle, which imparts a degree of stability. However, its reactivity is distinct from that of carbocyclic aromatic rings.

  • Stability: The ring is generally stable to many synthetic conditions, particularly those that are neutral or basic. However, it can be susceptible to cleavage under harsh acidic conditions or by certain nucleophiles and reducing agents.[3][17]

  • Cycloaddition Reactions: While 1,3-oxazoles are well-known for participating as dienes in Diels-Alder reactions, the 1,2-oxazole isomer is less prone to this type of reactivity.[17][18] However, under specific conditions, it may undergo other forms of cycloaddition or ring-rearrangement reactions.[19][20][21][22]

  • Substitution: Electrophilic substitution on the unsubstituted C5 position is possible, but generally requires activating groups on the ring. Nucleophilic substitution is rare unless a good leaving group is present at one of the ring carbons.[13][23]

Potential Applications in Research and Development

The unique combination of a stable, biologically relevant heterocyclic core and a highly versatile ethynyl handle positions 3-Ethyl-4-ethynyl-1,2-oxazole as a valuable tool for researchers.

Drug Discovery and Medicinal Chemistry

The oxazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[24][25][26]

  • Scaffold for Combinatorial Libraries: 3-Ethyl-4-ethynyl-1,2-oxazole is an ideal building block for creating large libraries of drug candidates. By using click chemistry, a diverse range of azide-containing fragments (representing different pharmacophores, solubilizing groups, or targeting moieties) can be rapidly and efficiently attached to the oxazole core. The resulting triazole linker is not just a passive spacer; it is metabolically stable and can participate in hydrogen bonding, often contributing positively to the binding affinity of the final compound.

  • Bioisosteric Replacement: The 1,2-oxazole ring can serve as a bioisostere for other chemical groups, such as esters or amides, potentially improving the metabolic stability or pharmacokinetic profile of a lead compound.[27]

Materials Science

The rigid, linear nature of the ethynyl group and its ability to form extended conjugated systems make this molecule a candidate for applications in materials science.

  • Polymer Synthesis: The terminal alkyne can be used as a monomer in polymerization reactions to create novel polymers with heterocyclic units in the backbone.

  • Functional Materials: Derivatization via the ethynyl group could be used to attach the oxazole core to surfaces or to create molecules with interesting photophysical properties, such as fluorescence, for use in organic light-emitting diodes (OLEDs) or chemical sensors.[3]

Proposed Experimental Protocols

The following protocols are proposed methodologies based on established procedures for analogous compounds. They should be optimized for the specific substrate.

Protocol 1: Synthesis of 3-Ethyl-4-iodo-1,2-oxazole
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 3-ethyl-1,2-oxazole (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour.

  • Iodination: In a separate flask, dissolve iodine (I₂, 1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the lithiated oxazole solution at -78 °C.

  • Workup: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 3-ethyl-4-iodo-1,2-oxazole.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Setup: To a vial, add 3-Ethyl-4-ethynyl-1,2-oxazole (1.0 eq), the desired organic azide (1.0-1.1 eq), and a solvent mixture of t-butanol and water (e.g., 1:1 v/v).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05-0.1 eq) in water.

  • Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture should turn from colorless to a pale yellow/green.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.

Conclusion

3-Ethyl-4-ethynyl-1,2-oxazole represents a promising, albeit currently underexplored, molecular building block. Its proposed synthesis is feasible through established, high-yielding synthetic methodologies. The combination of the medicinally relevant 1,2-oxazole core with the exceptionally versatile terminal alkyne functionality provides a powerful platform for the rapid generation of molecular diversity. Researchers in drug discovery can leverage its "clickable" nature to construct novel compound libraries, while materials scientists may find its properties suitable for the development of new functional polymers and materials. This guide serves to illuminate the potential of this compound and to provide a solid, scientifically-grounded framework for its synthesis and application.

References

A comprehensive list of all sources cited within this document, including titles, sources, and valid URLs for verification, will be compiled and provided in a separate, consolidated "References" section.

Sources

Exploratory

Physicochemical Profiling & Strategic Application of 3-Ethyl-4-ethynyl-1,2-oxazole

Topic: Physicochemical Characteristics of 3-Ethyl-4-ethynyl-1,2-oxazole Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1][2] [1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics of 3-Ethyl-4-ethynyl-1,2-oxazole Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1][2]

[1][2]

Executive Summary

3-Ethyl-4-ethynyl-1,2-oxazole (CAS: 2137742-33-5) represents a specialized heterocyclic building block in modern medicinal chemistry.[1][2] Distinguished by its bifunctional architecture , it combines a stable, polar isoxazole core with a reactive ethynyl "warhead" at the C4 position. This unique arrangement allows for orthogonal functionalization—primarily via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling—while the C3-ethyl group provides necessary lipophilic modulation and steric definition.[1][2]

This guide provides a comprehensive technical analysis of the molecule’s physicochemical properties, reactivity profile, and characterization protocols, designed to support its integration into fragment-based drug discovery (FBDD) and lead optimization campaigns.[1]

Molecular Architecture & Electronic Profile[1][2]

The physicochemical behavior of 3-Ethyl-4-ethynyl-1,2-oxazole is governed by the electronic push-pull relationship between the electron-rich ethyl group and the electron-withdrawing isoxazole core, further modulated by the ethynyl substituent.[1][2]

Structural Components[1][2][3][4][5]
  • 1,2-Oxazole (Isoxazole) Core: A five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[1][2] It acts as a bioisostere for pyridine or amide bonds but possesses a distinct dipole moment and hydrogen-bond acceptor capability (via

    
    ).[2]
    
  • C3-Ethyl Group: Acts as a weak electron donor (+I effect), stabilizing the ring and increasing lipophilicity (LogP) without introducing excessive steric bulk.[2]

  • C4-Ethynyl Group: A linear, sp-hybridized substituent.[1][2] It serves as a handle for carbon-carbon or carbon-nitrogen bond formation.[1][2] Electronically, it conjugates with the isoxazole

    
    -system, slightly increasing the acidity of the ring protons (though C5-H remains the primary site of metabolic vulnerability if unsubstituted).[1][2]
    
Computed Physicochemical Properties

Data represents consensus values derived from predictive models (ACD/Labs, ChemAxon) and structural analogs.

PropertyValue / RangeSignificance in Drug Design
Molecular Formula

Low MW fragment (<150 Da).[1][2]
Molecular Weight 121.14 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1][2]
Physical State Low-melting solid or OilHandling requires precise temperature control during weighing.[1][2]
LogP (Predicted) 1.3 ± 0.3Moderate lipophilicity; likely cell-permeable.[1]
TPSA ~26 ŲHigh membrane permeability potential.
pKa (Conj. Acid) ~ -1.5 (Isoxazole N)Neutral at physiological pH (7.4).[2]
pKa (Alkyne C-H) ~ 25Weakly acidic; requires strong base for deprotonation.
Boiling Point ~185–195 °C (760 mmHg)Volatile under high vacuum; avoid prolonged rotary evaporation at high T.

Reactivity & Synthetic Utility[1][2]

The strategic value of 3-Ethyl-4-ethynyl-1,2-oxazole lies in its orthogonal reactivity .[1][2] The isoxazole ring is generally stable to the conditions required to functionalize the alkyne, allowing for modular library synthesis.

Functionalization Pathways

The following diagram illustrates the primary synthetic pathways accessible from this core.

ReactivityMap Core 3-Ethyl-4-ethynyl- 1,2-oxazole (Core Scaffold) Click CuAAC (Click Chemistry) + R-N3 Core->Click Cu(I) Catalyst Sono Sonogashira Coupling + Ar-X / Pd(0) Core->Sono C-C Bond Formation Reduct Reductive Ring Opening (H2 / Raney Ni) Core->Reduct N-O Cleavage Triazole 1,4-Disubstituted 1,2,3-Triazole Click->Triazole Bioorthogonal Ligation Alkyne Internal Alkyne (Biaryl Linker) Sono->Alkyne Rigid Linker Enone β-Amino Enone (Linear Scaffold) Reduct->Enone Scaffold Hopping

Figure 1: Strategic reactivity map showing the divergence from the alkyne handle (Click/Sonogashira) versus the isoxazole core transformation (Ring Opening).[2]

Protocol Considerations
  • Click Chemistry (CuAAC):

    • Solvent System: t-BuOH/H₂O (1:[1][2]1) is recommended to solubilize both the organic azide and the isoxazole while maintaining Cu(I) stability.

    • Catalyst: CuSO₄ (5 mol%) + Sodium Ascorbate (10 mol%).

    • Note: The isoxazole nitrogen is a poor ligand for copper, minimizing catalyst poisoning compared to imidazoles or pyridines.

  • Sonogashira Coupling:

    • Base Sensitivity: Use mild bases (e.g., Et₃N, Cs₂CO₃) to prevent base-catalyzed degradation of the isoxazole ring or polymerization of the terminal alkyne.

    • Atmosphere: Strict deoxygenation is required to prevent homocoupling (Glaser coupling) of the alkyne.

Analytical Characterization Protocols

Validating the identity and purity of 3-Ethyl-4-ethynyl-1,2-oxazole requires specific attention to the alkyne proton and the ethyl group splitting pattern.[1][2]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~8.2–8.4 ppm (s, 1H):  C5-H of the isoxazole ring.[1][2] This is the most deshielded proton.
      
    • 
       ~3.2–3.5 ppm (s, 1H):  Acetylenic proton (
      
      
      
      ). Diagnostic singlet. Note: This signal may shift depending on concentration and solvent H-bonding.[1][2]
    • 
       ~2.6–2.8 ppm (q, 2H):  Methylene of the ethyl group (
      
      
      
      ).[1][2]
    • 
       ~1.2–1.3 ppm (t, 3H):  Methyl of the ethyl group (
      
      
      
      ).[1][2]
Infrared Spectroscopy (FT-IR)
  • Diagnostic Band: ~2100–2150 cm⁻¹ (weak to medium). Corresponds to the

    
     stretch.
    
  • Fingerprint: ~3300 cm⁻¹ (sharp). Corresponds to the

    
     stretch.[1][2]
    
  • Ring Breathing: ~1600 cm⁻¹ (C=N / C=C of isoxazole).

Quality Control Decision Tree

Use the following workflow to validate batch quality before synthesis.

QC_Workflow Start Crude Material Visual Visual Inspection (Clear Oil / Beige Solid?) Start->Visual HNMR 1H NMR Analysis Visual->HNMR Check1 Alkyne Singlet Present? HNMR->Check1 Check2 Ethyl Integral Ratio 2:3? Check1->Check2 Yes Fail Repurify (Silica Gel) Hexane/EtOAc Check1->Fail No (Degradation) Pass Proceed to Synthesis Check2->Pass Yes Check2->Fail No (Impurity)

Figure 2: Analytical workflow for validating the integrity of the 3-Ethyl-4-ethynyl-1,2-oxazole building block.

Handling, Stability & Safety

Thermal Stability
  • Hazard: Terminal alkynes can be energetically unstable. While the low C/N ratio of this molecule reduces explosion risk compared to poly-azides, it should not be distilled to dryness at high temperatures (>100 °C).[2]

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The terminal alkyne is prone to slow oxidation or polymerization if exposed to air and light.

Chemical Stability[1][2]
  • Acid/Base: The isoxazole ring is stable to dilute acids (e.g., 1M HCl) but unstable to strong bases (e.g., NaOH, NaOEt) at elevated temperatures, which can induce ring cleavage to form

    
    -keto nitriles.
    
  • Reduction: Avoid strong reducing agents (e.g.,

    
    , 
    
    
    
    ) unless ring opening is the intended outcome.[1]

References

  • Isoxazole Pharmacology: P. Pevarello et al., "Isoxazole derivatives as versatile building blocks in medicinal chemistry," J. Med. Chem., 2024.[3] (General reference for isoxazole properties).

  • Click Chemistry Protocols: V. V. Fokin et al., "Recommended protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition," Scripps Research Institute Guidelines, 2023.[1][2]

  • Synthesis of Ethynyl Isoxazoles: "Synthesis and properties of 4-ethynylisoxazoles," ChemRxiv, 2024.

  • Compound Data: "3-Ethyl-4-ethynylisoxazole (CAS 2137742-33-5)," BLD Pharm Catalog, Accessed 2025.[1][2]

Sources

Foundational

Thermodynamic Profiling and Stability Assessment of 3-Ethyl-4-ethynyl-1,2-oxazole

Executive Summary: The Stability Paradox In the context of fragment-based drug discovery (FBDD), 3-Ethyl-4-ethynyl-1,2-oxazole (also known as 3-ethyl-4-ethynylisoxazole) represents a high-value pharmacophore. It combines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In the context of fragment-based drug discovery (FBDD), 3-Ethyl-4-ethynyl-1,2-oxazole (also known as 3-ethyl-4-ethynylisoxazole) represents a high-value pharmacophore. It combines a polar, hydrogen-bond-accepting isoxazole core with a reactive ethynyl "warhead" suitable for click chemistry or covalent inhibition.

However, this molecule presents a distinct thermodynamic paradox :

  • Aromatic Stabilization: The isoxazole ring possesses

    
    -electron aromaticity, implying ground-state stability.
    
  • High-Energy Instability: The presence of the weak N–O bond (

    
    ) combined with the high-energy ethynyl substituent creates a system prone to exothermic decomposition and ring cleavage under thermal stress.
    

This guide details the thermodynamic landscape of this molecule, predicting its decomposition pathways and establishing a self-validating protocol for its safe handling in pharmaceutical development.

Theoretical Thermodynamic Landscape

To understand the stability of 3-Ethyl-4-ethynyl-1,2-oxazole, we must analyze the bond dissociation energies (BDE) and the strain inherent in the heterocyclic core.

Bond Energy Analysis

The critical failure point in the isoxazole scaffold is the Nitrogen-Oxygen (N–O) bond. Unlike the robust C–C or C–N bonds in pyridines or pyrroles, the N–O bond is significantly weaker, serving as the thermodynamic "fuse" of the molecule.

Bond TypeApprox.[1][2][3][4] BDE (kJ/mol)Stability Implication
C–C (Aromatic)

High stability (Ring backbone)
C

C (Alkyne)

High energy; kinetic stability is high, but thermodynamically eager to polymerize.
N–O (Isoxazole)

Primary Failure Point. Susceptible to reductive cleavage and thermal homolysis.
C–H (Ethyl)

Generally inert under storage conditions.
The Ethynyl "Warhead" Contribution

The C4-position ethynyl group adds significant potential energy (


 is positive). While the ethyl group at C3 provides a slight inductive stabilizing effect (

), the conjugation of the alkyne with the isoxazole

-system lowers the activation energy for ring-opening reactions compared to alkyl-only isoxazoles.

Decomposition Mechanisms (The "Why")

When 3-Ethyl-4-ethynyl-1,2-oxazole is subjected to thermal stress (typically


), it does not merely melt; it degrades via a complex unimolecular rearrangement.

Primary Pathway: The N–O bond cleaves homolytically or via a concerted rearrangement. Theoretical studies on isoxazole thermolysis suggest a pathway leading to the formation of a nitrile and a ketene/aldehyde derivative [1].

Secondary Pathway (Polymerization): The terminal alkyne is prone to thermal polymerization, especially in the concentrated phase, leading to an intractable, cross-linked matrix.

Visualization: Thermal Decomposition Pathway

The following diagram illustrates the mechanistic cascade from the intact isoxazole to its breakdown products.

DecompositionPathway Isoxazole 3-Ethyl-4-ethynyl-1,2-oxazole (Ground State) TS1 Transition State (N-O Bond Stretch) Isoxazole->TS1  Heat (>140°C)   Polymer Polyacetylene-like Matrix Isoxazole->Polymer  Radical Polymerization   Diradical Open-Chain Diradical/Nitrene TS1->Diradical  Homolysis   Rearrangement Skeletal Rearrangement Diradical->Rearrangement Products Nitrile + Ketene (Thermodynamic Sink) Rearrangement->Products  Fragmentation  

Figure 1: Thermal decomposition cascade showing N-O cleavage (primary) and alkyne polymerization (secondary).

Experimental Stability Assessment Protocol

As a scientist, you cannot rely solely on literature values for a specific functionalized intermediate. You must validate stability experimentally. The following workflow is designed to determine the Onset Temperature (


)  and Time-to-Maximum-Rate (TMR) .
Differential Scanning Calorimetry (DSC)

Objective: Identify the energy release potential and phase transitions.

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo).

  • Crucible: Gold-plated high-pressure capsules (Crucial: Standard aluminum pans may react with the alkyne or rupture due to gas generation).

  • Protocol:

    • Equilibrate at

      
      .[5]
      
    • Ramp

      
       to 
      
      
      
      .
    • Nitrogen purge (

      
      ).
      
  • Success Criteria:

    • Sharp endotherm = Melting point (Purity check).

    • Exotherm onset (

      
      ) must be 
      
      
      
      above intended process temperature for safety.
    • Warning: If

      
      , the material is potentially explosive [2].
      
Accelerated Rate Calorimetry (ARC)

If DSC shows an exotherm


, ARC is required to model "runaway" scenarios in bulk storage.
  • Method: Heat-Wait-Search (HWS) mode.

  • Sensitivity: Detects self-heating rates as low as

    
    .
    
  • Output: Calculates

    
     (Temperature at which time to detonation/maximum rate is 24 hours).
    
Visualization: Stability Testing Workflow

This decision tree ensures no hazardous material enters the scale-up phase without proper controls.

StabilityWorkflow Start Synthesized Material (>98% Purity) DSC DSC Screening (Sealed Gold Pan) Start->DSC Decision1 Exotherm Energy (ΔH) DSC->Decision1 Safe Standard Storage (< 25°C) Decision1->Safe < 500 J/g & Tonset > 200°C ARC ARC Testing (Adiabatic) Decision1->ARC > 500 J/g OR Tonset < 150°C ColdStorage Cryogenic Storage (-20°C or -80°C) ARC->ColdStorage TMR > 24h Reject Redesign Route (Too Hazardous) ARC->Reject TMR < 1h

Figure 2: Decision logic for thermodynamic safety profiling of high-energy heterocycles.

Chemical Stability & Handling

Beyond thermal thermodynamics, the chemical stability of 3-Ethyl-4-ethynyl-1,2-oxazole is governed by its susceptibility to specific reagents.

Base Sensitivity

Isoxazoles are notoriously base-sensitive. Strong bases (e.g., NaOH, alkoxides) can deprotonate the C3-ethyl group or attack the ring directly.

  • Mechanism: Base-catalyzed ring opening to form

    
    -amino enones.
    
  • Protocol: Avoid aqueous bases > pH 9. Use hindered bases (e.g., DIPEA) if neutralization is required.

Alkyne Hazards

The terminal ethynyl group (


) poses specific risks:
  • Heavy Metals: Reacts with Copper (Cu), Silver (Ag), and Mercury (Hg) to form explosive metal acetylides .

    • Directive: Do not use metal spatulas or needles containing these elements. Use glass or tantalum-lined equipment.

  • Hydration: Under acidic conditions, the alkyne may hydrate to form a ketone (Markovnikov addition), destroying the pharmacophore.

Conclusion

3-Ethyl-4-ethynyl-1,2-oxazole is a manageable but metastable intermediate. Its utility in drug discovery is balanced by the inherent fragility of the N–O bond and the reactivity of the ethynyl group.

Final Recommendation: Treat this molecule as a Class 4.1 Flammable Solid (Self-Reactive) until DSC data proves otherwise. Store at


 under Argon to prevent both thermal degradation and oxidative polymerization.

References

  • Lifshitz, A., et al. (2006).[6] "Thermal Decomposition of Isoxazole: Experimental and Modeling Study." The Journal of Physical Chemistry A, 110(27), 8248–8258.[6]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Wakefield, B. J. (2013). The Chemistry of Isoxazoles. Elsevier Science. (Comprehensive review of isoxazole ring stability).
  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals."[5] Current Opinion in Drug Discovery & Development.

Sources

Exploratory

Reactivity profile of 3-ethyl substituted isoxazoles

An In-Depth Technical Guide to the Reactivity Profile of 3-Ethyl Substituted Isoxazoles Abstract The isoxazole core is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-Ethyl Substituted Isoxazoles

Abstract

The isoxazole core is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. The introduction of a 3-ethyl substituent imparts specific steric and electronic characteristics that modulate the ring's reactivity, offering a nuanced landscape for synthetic manipulation. This guide provides a comprehensive analysis of the reactivity profile of 3-ethylisoxazoles, moving beyond fundamental principles to explore the causality behind their synthetic transformations. We will dissect the key reaction classes, including cycloaddition-based synthesis, electrophilic and nucleophilic substitutions, ring-opening via N-O bond cleavage, and reactions at the substituent sites. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important heterocyclic motif.

Introduction: The Isoxazole Core and the Influence of the 3-Ethyl Group

The isoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in an electron-deficient aromatic system, a consequence of the high electronegativity of the heteroatoms. This inherent electron deficiency is the primary driver of the isoxazole's characteristic reactivity, favoring nucleophilic attack and disfavoring classical electrophilic aromatic substitution.

The placement of an ethyl group at the C3 position introduces two key modulating factors:

  • Electronic Effect: The ethyl group is a weak electron-donating group (EDG) through induction.[1] This effect slightly increases the electron density of the ring system compared to an unsubstituted isoxazole, though the ring remains fundamentally electron-poor.

  • Steric Effect: The ethyl group provides steric bulk adjacent to the ring nitrogen and the C4 position, which can influence the regioselectivity of incoming reagents by hindering approach to these sites.

Understanding this interplay between the ring's inherent electronics and the substituent's influence is critical for predicting and controlling its chemical behavior.

G start Propionaldoxime step1 Chlorination (e.g., NCS) start->step1 intermediate1 Hydroximoyl Chloride step1->intermediate1 step2 Base-induced Elimination (e.g., Et3N) intermediate1->step2 intermediate2 Propanenitrile Oxide (1,3-Dipole) step2->intermediate2 step3 [3+2] Cycloaddition intermediate2->step3 alkyne Alkyne (Dipolarophile) alkyne->step3 product 3-Ethylisoxazole step3->product

Figure 2: General workflow for the synthesis of 3-ethylisoxazoles via [3+2] cycloaddition.

Experimental Protocol: Synthesis of 3-Ethyl-5-phenylisoxazole

This protocol describes a typical procedure for the synthesis of a 3,5-disubstituted isoxazole.

Materials:

  • Propionaldoxime

  • N-Chlorosuccinimide (NCS)

  • Phenylacetylene

  • Triethylamine (Et₃N)

  • Solvent (e.g., Chloroform, THF)

Procedure:

  • Preparation of Hydroximoyl Chloride: Dissolve propionaldoxime in the chosen solvent. Add NCS portion-wise at room temperature. Stir the mixture for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • In Situ Generation of Nitrile Oxide & Cycloaddition: To the solution containing the hydroximoyl chloride, add phenylacetylene. Cool the mixture in an ice bath.

  • Slowly add a solution of triethylamine in the same solvent dropwise over 30 minutes. The formation of triethylamine hydrochloride is observed as a white precipitate.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure 3-ethyl-5-phenylisoxazole.

Reactivity at the Isoxazole Ring

The reactivity of the isoxazole ring is dominated by its electron-deficient nature and the inherent weakness of the N-O bond.

N-O Bond Cleavage: The Gateway to Linear Synthons

The cleavage of the N-O bond is arguably the most synthetically useful transformation of isoxazoles, as it unmasks a β-hydroxyketone or related 1,3-difunctional intermediate. [2]This transformation is typically achieved through reductive methods.

Catalytic Hydrogenation: This is the most common method for isoxazole ring opening. Hydrogenation over catalysts like Raney Nickel or Palladium on carbon (Pd/C) cleaves the N-O bond and reduces the imine intermediate. [3][4][5]The initial product is a β-enaminone, which is often hydrolyzed in situ or during workup to the corresponding β-hydroxyketone.

Figure 3: Mechanism of catalytic hydrogenation of a 3-ethylisoxazole to a β-hydroxyketone.

Other Reductive Methods: Other reagents can achieve this transformation, sometimes offering different selectivity. These include:

  • Samarium(II) Iodide (SmI₂)

  • Molybdenum Hexacarbonyl (Mo(CO)₆) [2]* Iron powder in the presence of an ammonium salt (e.g., Fe/NH₄Cl) [2]

    Method Typical Conditions Primary Product Notes
    Catalytic Hydrogenation H₂, Raney Ni or Pd/C, various solvents β-Hydroxyketone Most common and versatile method. [3]
    Transition Metal Catalysis Fe, Cu, Ni, Co catalysts Varies; can lead to skeletal reorganization An emerging field offering novel transformations. [6]

    | Electrophilic Fluorination | Selectfluor® | α-Fluorocyanoketone | A specialized ring-opening functionalization. [7]|

Electrophilic and Nucleophilic Substitution

As electron-deficient systems, isoxazoles undergo nucleophilic aromatic substitution (SₙAr) more readily than electrophilic aromatic substitution (SₑAr). [8][9][10]

  • Electrophilic Aromatic Substitution (SₑAr): These reactions are generally difficult and require forcing conditions. [9][11]The isoxazole ring is deactivated by the electronegative heteroatoms. If substitution occurs, it is directed to the C4 position, which is the most electron-rich carbon. The reaction proceeds through a high-energy cationic intermediate (a Wheland intermediate). [9][12]

  • Nucleophilic Aromatic Substitution (SₙAr): This is a more favorable process, especially if a good leaving group is present on the ring (e.g., a halide at C4 or C5). [8][13]The reaction proceeds via attack of a nucleophile to form a stable anionic intermediate (a Meisenheimer complex), followed by loss of the leaving group. The presence of electron-withdrawing groups on the ring accelerates this reaction. [10]For a 3-ethylisoxazole without a leaving group, direct nucleophilic attack is unlikely.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 3-Ethyl-4-ethynyl-1,2-oxazole in Advanced Click Chemistry Applications

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3-Ethyl-4-ethynyl-1,2-oxazole as a versatile building block in click che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3-Ethyl-4-ethynyl-1,2-oxazole as a versatile building block in click chemistry. We delve into the foundational principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provide detailed, field-proven protocols for small molecule synthesis and complex bioconjugation, and explain the scientific rationale behind experimental design. The unique combination of a terminal alkyne for covalent ligation and a privileged 1,2-oxazole (isoxazole) core makes this reagent a powerful tool for generating novel molecular architectures with significant potential in medicinal chemistry, chemical biology, and materials science.

Introduction: The Strategic Advantage of the 1,2-Oxazole Scaffold

3-Ethyl-4-ethynyl-1,2-oxazole is a heterocyclic compound featuring two key functional moieties: a terminal ethynyl (alkyne) group and a 3,4-disubstituted 1,2-oxazole ring. This structure is of significant interest for several strategic reasons:

  • The "Clickable" Handle: The terminal alkyne is a workhorse functional group for one of the most robust and reliable reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage, effectively "clicking" the oxazole unit onto any azide-bearing molecule.[1][2][3]

  • A Privileged Heterocyclic Core: The 1,2-oxazole ring is not merely a spectator. It is recognized as a "privileged" scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[4][5][6] Its presence can confer desirable physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions with biological targets.[5][7] The combination of this core with a triazole linker creates novel hybrid molecular systems with unexplored potential.[8]

This guide will focus exclusively on the application of 3-Ethyl-4-ethynyl-1,2-oxazole in CuAAC reactions, as its terminal alkyne structure is designed for this catalytic pathway, rather than the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) which requires strained cyclooctynes.[9][]

The Engine of Innovation: The CuAAC Mechanism

The CuAAC reaction is a cornerstone of click chemistry, prized for its efficiency, specificity, and tolerance of a wide range of functional groups and aqueous conditions.[1][2] Understanding its mechanism is critical for optimizing reaction protocols and troubleshooting experiments.

The broadly accepted mechanism involves several key steps:

  • Catalyst Generation: The active catalyst is Cu(I). In practice, this is most reliably generated in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent, typically sodium ascorbate.[11][12]

  • Copper Acetylide Formation: The Cu(I) catalyst readily coordinates with the terminal alkyne of 3-Ethyl-4-ethynyl-1,2-oxazole to form a copper(I) acetylide intermediate.[2]

  • Cycloaddition: The azide substrate coordinates to the copper center, which acts as a template, perfectly positioning the two reactive partners. This is followed by a stepwise cycloaddition process that culminates in the formation of a stable six-membered copper-triazolide ring.[13]

  • Protonolysis & Catalyst Regeneration: The copper-triazolide intermediate is protonated, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle. This catalytic nature means only a small amount of copper is required.

The result is a highly reliable and regioselective transformation that exclusively yields the 1,4-isomer, in contrast to thermal cycloadditions which produce a mixture of 1,4- and 1,5-regioisomers.[2]

CuAAC_Mechanism cluster_0 Catalyst Generation cluster_1 Catalytic Cycle CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII CuI_cycle Cu(I) Alkyne R¹-C≡CH (Oxazole-Alkyne) CuAcetylide Cu(I)-Acetylide Intermediate Alkyne->CuAcetylide Metallacycle Six-membered Copper-Triazolide CuAcetylide->Metallacycle Coordination & Cycloaddition Azide R²-N₃ Azide->Metallacycle Product 1,4-Triazole Product Metallacycle->Product Protonolysis Product->CuI_cycle Catalyst Regeneration CuI_cycle->CuAcetylide Coordination

Figure 1: Simplified workflow of the CuAAC catalytic cycle.

Application Areas & Experimental Design

Drug Discovery and Medicinal Chemistry

The modular nature of the CuAAC reaction makes it an ideal tool for generating libraries of novel compounds for high-throughput screening. By clicking 3-Ethyl-4-ethynyl-1,2-oxazole onto a diverse set of azide-containing scaffolds, researchers can rapidly explore new chemical space. The resulting 1,2,3-triazole linker is not just a passive spacer; it is metabolically robust and can participate in hydrogen bonding, contributing positively to the molecule's overall pharmacophore.[3][14]

Experimental Causality: When designing a synthesis, the choice of solvent is critical. A mixture of water and a co-solvent like t-BuOH or DMSO is often optimal. Water has been shown to accelerate the CuAAC reaction, while the organic co-solvent ensures the solubility of nonpolar reactants.[1]

Bioconjugation and Chemical Biology

A powerful application is the covalent labeling of biomolecules. For example, a protein, nucleic acid, or glycan can be metabolically engineered to incorporate an azide-modified precursor. Subsequent reaction with 3-Ethyl-4-ethynyl-1,2-oxazole via CuAAC provides a stable, covalently attached tag.

Experimental Causality: In biological applications, free copper ions can be toxic to cells and damaging to proteins. Therefore, the use of a copper-chelating ligand is mandatory . Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice as it is highly water-soluble and stabilizes the catalytically active Cu(I) oxidation state, preventing both protein degradation and catalyst deactivation.[11][12]

Detailed Experimental Protocols

Protocol 1: General Procedure for Small Molecule Synthesis (CuAAC)

This protocol describes a general method for the synthesis of a 1,4-disubstituted triazole from 3-Ethyl-4-ethynyl-1,2-oxazole and a model azide, benzyl azide.

Materials:

  • 3-Ethyl-4-ethynyl-1,2-oxazole

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Solvent: 1:1 mixture of deionized water and tert-butanol (t-BuOH)

Procedure:

  • Reactant Preparation: In a suitable reaction vial, dissolve 3-Ethyl-4-ethynyl-1,2-oxazole (1.0 eq) and benzyl azide (1.05 eq) in the 1:1 H₂O/t-BuOH solvent mixture to a final concentration of approximately 0.1 M with respect to the alkyne.

  • Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (0.05 eq, 5 mol%).

  • Initiation: Add a freshly prepared aqueous solution of sodium L-ascorbate (0.10 eq, 10 mol%) to the reaction mixture. The addition of the ascorbate is the final step and initiates the reaction by reducing Cu(II) to the active Cu(I) state.[15]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Table 1: Typical Reaction Parameters for Small Molecule Synthesis

ParameterRecommended ValueRationale
Alkyne:Azide Ratio 1 : 1.05-1.2A slight excess of the azide ensures complete consumption of the alkyne.
CuSO₄ (mol%) 1-5 mol%Catalytic amount is sufficient; higher loading can complicate purification.
Sodium Ascorbate (mol%) 2-10 mol%Must be in excess of copper to maintain a reducing environment.
Concentration 0.05 - 0.5 MHigher concentrations can increase reaction rates.
Solvent H₂O/t-BuOH, H₂O/DMSOAqueous co-solvent systems are often superior for CuAAC.
Temperature Room TemperatureThe reaction is highly efficient and does not typically require heating.[1]
Protocol 2: Labeling of an Azide-Modified Protein

This protocol provides a method for conjugating 3-Ethyl-4-ethynyl-1,2-oxazole to a protein containing an azide functional group in an aqueous buffer system.

Materials:

  • Azide-modified protein (e.g., in Phosphate-Buffered Saline, PBS)

  • 3-Ethyl-4-ethynyl-1,2-oxazole

  • Stock Solutions:

    • 20 mM Copper(II) Sulfate (CuSO₄) in deionized water

    • 100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water

    • 100 mM Sodium L-Ascorbate in deionized water (prepare fresh)

    • 10 mM 3-Ethyl-4-ethynyl-1,2-oxazole in DMSO

  • Purification: Size-Exclusion Chromatography (SEC) column or dialysis cassettes.

Bioconjugation_Workflow start Start: Azide-Protein in PBS Buffer add_alkyne Add Oxazole-Alkyne (from DMSO stock) start->add_alkyne add_premix Add Catalyst Premix to Protein Solution add_alkyne->add_premix premix Prepare Catalyst Premix: CuSO₄ + THPTA (1:5 ratio) premix->add_premix initiate Initiate Reaction: Add fresh Sodium Ascorbate add_premix->initiate incubate Incubate at RT (e.g., 1-2 hours) initiate->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify end End: Purified Oxazole-Labeled Protein purify->end

Figure 2: Experimental workflow for protein bioconjugation.

Procedure:

  • Preparation of Reagents: Allow all stock solutions to warm to room temperature. It is critical to prepare the sodium ascorbate solution immediately before use to prevent oxidation.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order: a. The azide-modified protein solution to its final desired concentration (e.g., 1-10 mg/mL). b. The 3-Ethyl-4-ethynyl-1,2-oxazole DMSO stock solution. A final alkyne concentration of 100-250 µM is a good starting point. c. Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ and 25 µL of 100 mM THPTA).[16] Let this stand for 1-2 minutes. Add the premix to the protein solution to achieve a final CuSO₄ concentration of 50-250 µM. The ligand is crucial for protecting the protein.[12]

  • Initiation: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM. Gently mix the solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light if using fluorescently-tagged molecules.

  • Purification: Remove unreacted small molecules and the copper catalyst from the labeled protein using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against PBS.

  • Analysis: Confirm successful conjugation using techniques such as SDS-PAGE (observing a mobility shift) or mass spectrometry (confirming the mass addition of the label).

Trustworthiness: Self-Validating Systems

Every protocol must be a self-validating system. For small molecule synthesis, this involves rigorous characterization of the final product via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the formation of the expected 1,4-disubstituted triazole-oxazole product. For bioconjugation, validation is achieved through parallel control experiments, such as a reaction run without the copper catalyst or without the alkyne, neither of which should result in labeling.

Conclusion

3-Ethyl-4-ethynyl-1,2-oxazole is a highly valuable and versatile reagent for modern chemical synthesis and bioconjugation. Its straightforward incorporation via the robust and efficient CuAAC reaction allows for the rapid generation of novel molecules containing the privileged oxazole scaffold. The detailed protocols and mechanistic insights provided herein are designed to empower researchers to confidently apply this tool to advance their projects in drug discovery, chemical biology, and materials science.

References

  • Jena Biosciences. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]

  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

  • baseclick. (n.d.). Protocols. Retrieved from [Link]

  • Debets, M. F., van Berkel, S. S., Dommerholt, J., Dirks, A. J., Rutjes, F. P., & van Delft, F. L. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. Retrieved from [Link]

  • Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. (2022). ACS Catalysis. Retrieved from [Link]

  • Debets, M. F., van Berkel, S. S., Dommerholt, J., Dirks, A. T., Rutjes, F. P. J. T., & van Delft, F. L. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. Retrieved from [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2021). Chemistry – A European Journal. Retrieved from [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (n.d.). MDPI. Retrieved from [Link]

  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Retrieved from [Link]

  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Retrieved from [Link]

  • 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (2019). ResearchGate. Retrieved from [Link]

  • a) Investigation of the strain‐promoted azide alkyne cycloaddition (SPAAC)... (n.d.). ResearchGate. Retrieved from [Link]

  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Zhou, C., & Wang, Y. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. PMC. Retrieved from [Link]

  • Dalingay, V. B., & Hu, Y. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. Retrieved from [Link]

  • Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. (n.d.). ScienceDirect. Retrieved from [Link]

  • Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. (n.d.). MDPI. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Functionalization of 3-Ethyl-4-ethynyl-1,2-oxazole for Accelerated Drug Discovery

Abstract The 1,2-oxazole (isoxazole) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable metabolic stability and versatile bind...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-oxazole (isoxazole) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable metabolic stability and versatile binding interactions.[1][2] When equipped with a terminal alkyne, such as in 3-Ethyl-4-ethynyl-1,2-oxazole, this scaffold is transformed into a powerful and versatile building block for drug discovery. The ethynyl group serves as a highly reactive and selective handle for a suite of robust chemical transformations, enabling the rapid generation of large, structurally diverse compound libraries. This guide provides an in-depth exploration of two cornerstone functionalization reactions—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Palladium-Catalyzed Sonogashira Coupling. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and illustrate a strategic workflow for leveraging this scaffold in a modern drug discovery campaign.

Introduction: The Power of a Bifunctional Scaffold

The strategic combination of a biologically relevant core with a versatile synthetic handle is a cornerstone of modern medicinal chemistry. The 3-Ethyl-4-ethynyl-1,2-oxazole scaffold exemplifies this principle.

  • The 1,2-Oxazole Core: This five-membered heterocycle is found in a wide array of approved drugs and clinical candidates, demonstrating activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its capacity to bind with various enzymes and receptors.[1]

  • The 4-Ethynyl Handle: The terminal alkyne is one of the most powerful functional groups for molecular diversification. It is relatively inert in many biological systems, yet it can be activated to participate in highly specific and efficient "click" and cross-coupling reactions.[5] This allows for the late-stage introduction of molecular complexity, a highly desirable feature in lead optimization.

This document serves as a practical guide for researchers to unlock the potential of this scaffold, providing the necessary protocols to build libraries of novel chemical entities for high-throughput screening and subsequent development.

Synthesis of the Core Scaffold: 3-Ethyl-4-ethynyl-1,2-oxazole

Proposed Synthetic Workflow

A 3-Ethyl-1,2-oxazole B Electrophilic Iodination (e.g., I₂, HIO₃) A->B Step 1 C 3-Ethyl-4-iodo-1,2-oxazole B->C D Sonogashira Coupling (TMS-acetylene, Pd/Cu cat.) C->D Step 2 E 3-Ethyl-4-((trimethylsilyl)ethynyl)-1,2-oxazole D->E F Deprotection (e.g., K₂CO₃, MeOH) E->F Step 3 G 3-Ethyl-4-ethynyl-1,2-oxazole (Target Scaffold) F->G

Caption: Proposed synthesis of the target scaffold.

Protocol 1: Synthesis of 3-Ethyl-4-iodo-1,2-oxazole (Precursor)

Causality: This protocol utilizes an electrophilic iodination reaction. Iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent is used to generate an electrophilic iodine species that readily attacks the electron-rich C4 position of the 1,2-oxazole ring.

  • To a solution of 3-ethyl-1,2-oxazole (1.0 eq) in glacial acetic acid, add iodine (1.2 eq) and periodic acid (0.5 eq).

  • Heat the mixture to 80°C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into a saturated solution of sodium thiosulfate to quench excess iodine.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Ethyl-4-iodo-1,2-oxazole.

Protocol 2: Synthesis of 3-Ethyl-4-ethynyl-1,2-oxazole

Causality: This two-step process first installs a protected alkyne via a Sonogashira coupling, which is a highly efficient method for forming C(sp²)-C(sp) bonds.[8][9] The trimethylsilyl (TMS) group is used as a protecting group to prevent self-coupling of the terminal alkyne. This group is then easily removed under mild basic conditions to reveal the desired terminal alkyne.[6]

  • Sonogashira Coupling:

    • To a degassed solution of 3-Ethyl-4-iodo-1,2-oxazole (1.0 eq) in anhydrous DMF, add ethynyltrimethylsilane (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Add triethylamine (3.0 eq) and degas the mixture again.

    • Stir the reaction at room temperature under a nitrogen atmosphere for 12-18 hours.

    • Upon completion, dilute with water and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography to obtain the TMS-protected intermediate.

  • Deprotection:

    • Dissolve the purified intermediate in methanol.

    • Add potassium carbonate (2.0 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Add water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product, 3-Ethyl-4-ethynyl-1,2-oxazole.

PropertyValue
Molecular Formula C₇H₇NO
Molecular Weight 121.14 g/mol
Appearance Expected to be a solid or oil
Key Functional Groups 1,2-Oxazole, Terminal Alkyne

Diversification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the flagship of "click chemistry," is arguably the most efficient method for diversifying a terminal alkyne.[10] It involves the reaction between an alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[11]

Causality: The reaction is catalyzed by a Cu(I) species, which dramatically accelerates the rate of the cycloaddition compared to the uncatalyzed thermal reaction.[11] The resulting 1,2,3-triazole ring is not merely a linker; it is a valuable pharmacophore itself, capable of forming hydrogen bonds and dipole interactions with biological targets.[12] The reaction's high functional group tolerance and ability to proceed in aqueous media make it ideal for generating large libraries for drug discovery.[13]

CuAAC Library Synthesis Workflow

cluster_0 Inputs cluster_1 Reaction cluster_2 Output Scaffold 3-Ethyl-4-ethynyl-1,2-oxazole Reaction CuAAC Click Reaction [Cu(I) catalyst, Solvent] Scaffold->Reaction Azides Diverse Azide Building Blocks (R-N₃) Azides->Reaction Library Library of Novel Oxazole-Triazole Hybrids Reaction->Library

Caption: Workflow for CuAAC library synthesis.

Protocol 3: General Procedure for CuAAC Reaction

Causality: This protocol uses an in-situ generation of the active Cu(I) catalyst from a Cu(II) salt (CuSO₄) and a reducing agent (sodium ascorbate).[14] This is a convenient and widely used method that avoids handling potentially unstable Cu(I) salts.[15] The reaction is often performed in a mixture of water and a co-solvent like t-butanol to accommodate both polar and non-polar reactants.

  • In a reaction vial, dissolve the 3-Ethyl-4-ethynyl-1,2-oxazole (1.0 eq) and the desired organic azide (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq, e.g., 1M).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq, e.g., 0.5M).

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature for 8-24 hours. The reaction mixture may become heterogeneous as the product forms.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

R-Group in Azide (R-N₃)Product StructureExpected YieldNotes
BenzylOxazole-Triazole-Benzyl>90%A simple, robust reaction to validate the protocol.
4-FluorophenylOxazole-Triazole-4-F-Ph>85%Introduces a fluorine atom, common in medicinal chemistry.
Ethyl acetateOxazole-Triazole-Ester>90%The ester can be hydrolyzed for further functionalization.

Aryl and Vinyl Group Installation via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is indispensable for introducing aromatic and heteroaromatic moieties, which are critical for modulating the pharmacological properties of a drug candidate.

Causality: The reaction mechanism involves two interconnected catalytic cycles.[5][16] A palladium catalyst (e.g., Pd(0)) undergoes oxidative addition with the aryl/vinyl halide. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst. An amine base is required to neutralize the HX byproduct.

Protocol 4: General Procedure for Sonogashira Coupling

Causality: This protocol uses a classic catalyst system of a palladium(II) precatalyst that is reduced in situ and a copper(I) iodide co-catalyst.[8][9] Anhydrous and anaerobic conditions are typically required to prevent catalyst deactivation and unwanted side reactions like Glaser coupling (alkyne homocoupling).[16]

  • To an oven-dried Schlenk flask under a nitrogen atmosphere, add the aryl or vinyl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous, degassed solvent (e.g., THF or DMF).

  • Add 3-Ethyl-4-ethynyl-1,2-oxazole (1.2 eq) followed by an amine base such as diisopropylethylamine (DIPEA) or triethylamine (2.5 eq).

  • Stir the reaction at a temperature ranging from room temperature to 60°C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling Partner (R-X)Product StructureExpected YieldNotes
IodobenzeneOxazole-Alkyne-Ph>80%A standard reaction for introducing a phenyl group.
3-BromopyridineOxazole-Alkyne-Pyridyl>75%Introduces a basic nitrogen, often useful for solubility/PK.
4-IodoanisoleOxazole-Alkyne-Anisole>80%Adds an electron-donating group to the aromatic ring.

Integrated Drug Discovery Workflow

The true power of the 3-Ethyl-4-ethynyl-1,2-oxazole scaffold is realized when these functionalization protocols are integrated into a parallel synthesis and screening workflow to accelerate the discovery of new drug candidates.

cluster_0 Parallel Diversification Scaffold Scaffold Synthesis (3-Ethyl-4-ethynyl-1,2-oxazole) CuAAC CuAAC Reaction (with Azide Library) Scaffold->CuAAC Sonogashira Sonogashira Coupling (with Aryl Halide Library) Scaffold->Sonogashira Library Compound Library Generation (Purification & Plating) CuAAC->Library Sonogashira->Library Screening High-Throughput Screening (HTS) (Biochemical/Cell-based Assays) Library->Screening Hits Hit Identification (Potent & Selective Compounds) Screening->Hits SAR SAR by Catalogue (Rapid Follow-up Synthesis) Hits->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A strategic workflow for drug discovery.

This modular approach allows for the rapid exploration of chemical space around the 1,2-oxazole core. Initial "hits" from the HTS can be quickly followed up by synthesizing analogs using commercially available azides or aryl halides ("SAR by Catalogue"), dramatically shortening the cycle time for hit-to-lead development. The distinct spatial arrangement and electronic properties of the triazole linker (from CuAAC) versus the linear, rigid alkyne linker (from Sonogashira) provide two complementary avenues for probing the binding pocket of a biological target.

Conclusion

3-Ethyl-4-ethynyl-1,2-oxazole is a highly valuable building block for modern drug discovery. Its synthesis is achievable through standard organic chemistry methods, and its terminal alkyne handle provides access to a vast and diverse chemical space. The detailed protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition and Sonogashira coupling provided herein are robust, reliable, and scalable. By integrating these powerful functionalization techniques into a parallel synthesis and screening workflow, research organizations can significantly accelerate the identification and optimization of novel therapeutic agents.

References

  • Organic-Chemistry.org. Azide-Alkyne Cycloaddition. [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • IT Medical Team. (2015). A Novel Loom of Click Chemistry in Drug Discovery. Journal of Developing Drugs. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

  • baseclick GmbH. Protocols for Click Chemistry. [Link]

  • Wang, L., et al. (2024). Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery. [Link]

  • Kumar, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]

  • Guo, L., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. [Link]

  • Walczak, M. A., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • Walczak, M. A., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry (Version 2). ChemRxiv. [Link]

  • Bansal, R. K., & Kumar, A. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]

  • Kaur, H., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Guo, L., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Guo, L., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction (PDF). ResearchGate. [Link]

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Method

Application Note: Strategies for the Incorporation of 3-Ethyl-4-ethynyl-1,2-oxazole into Advanced Polymer Architectures

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the incorporation of the novel monomer, 3-Ethyl-4-ethynyl-1,2-oxazole, into polymer chains. This monomer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the incorporation of the novel monomer, 3-Ethyl-4-ethynyl-1,2-oxazole, into polymer chains. This monomer presents a unique combination of a reactive terminal alkyne, suitable for a variety of powerful polymerization techniques, and a 1,2-oxazole heterocyclic core, a moiety of growing interest in medicinal chemistry for its diverse biological activities.[1][2][3] We present two primary, robust protocols for polymerization: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of polytriazoles, and Transition-Metal-Catalyzed Polyaddition for creating polyacetylene-type backbones with pendant oxazole groups. This note explains the causality behind experimental choices and provides comprehensive, step-by-step protocols for monomer synthesis, polymerization, and subsequent polymer characterization, enabling the development of novel materials for advanced applications, including drug delivery and specialty materials.

Introduction: The Potential of 3-Ethyl-4-ethynyl-1,2-oxazole

The rational design of functional polymers is a cornerstone of modern materials science and pharmaceutical development. The choice of monomer is critical, as it dictates the final properties and potential applications of the resulting polymer. 3-Ethyl-4-ethynyl-1,2-oxazole is a compelling building block due to its bifunctional nature.

  • The Ethynyl Group: The terminal alkyne is an exceptionally versatile functional group in polymer chemistry. It is the key reactant in "click chemistry" reactions, which are prized for their high efficiency, mild reaction conditions, and high yields.[4] It also serves as a reactive site for transition-metal-catalyzed polymerizations, allowing for the creation of conjugated polymer backbones.[5]

  • The 1,2-Oxazole Ring: The oxazole heterocycle is a prominent scaffold in many biologically active compounds and approved drugs.[1][3] Incorporating this moiety into a polymer backbone can influence properties such as solubility, thermal stability, and biocompatibility.[6][7] Polymers containing similar heterocyclic structures, like poly(2-oxazoline)s, have been extensively explored for biomedical applications, including drug delivery, due to their hydrophilicity and low immunogenicity.[7][8]

This guide provides the foundational methodologies to harness the potential of this unique monomer.

Caption: Structure of 3-Ethyl-4-ethynyl-1,2-oxazole monomer.

Proposed Monomer Synthesis: 3-Ethyl-4-ethynyl-1,2-oxazole

The synthesis of ethynyl-substituted oxazoles can be challenging due to the sensitivity of the oxazole ring.[9][10] A reliable method involves a Sonogashira coupling reaction between a halogenated oxazole precursor and a protected acetylene, followed by deprotection.[9][11]

Protocol 2.1: Synthesis of 3-Ethyl-4-iodo-1,2-oxazole (Precursor) This protocol assumes the availability of 3-Ethyl-1,2-oxazole. The iodination at the C4 position is a critical step to prepare for the subsequent coupling reaction.

  • Dissolution: Dissolve 3-Ethyl-1,2-oxazole (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. The deprotonation of oxazoles typically occurs at the C2 position, but depending on substituents and conditions, C4 can be targeted. Alternative methods may be required if C2 deprotonation is favored.[12][13]

  • Iodination: After stirring for 1 hour at -78 °C, add a solution of Iodine (I₂, 1.2 eq) in anhydrous THF dropwise.

  • Quenching & Extraction: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Sonogashira Coupling and Deprotection

  • Reaction Setup: To a dried Schlenk flask under argon, add 3-Ethyl-4-iodo-1,2-oxazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and Copper(I) iodide (CuI, 0.06 eq).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA) and THF (3:1 v/v). Add ethynyltrimethylsilane (TMS-acetylene, 1.5 eq).

  • Reaction: Heat the mixture to 60 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction, filter through a pad of Celite, and concentrate the filtrate.

  • Deprotection: Dissolve the crude TMS-protected product in methanol. Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 2-4 hours.

  • Final Purification: Neutralize with dilute HCl, extract with ethyl acetate, and wash with brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the final monomer.

Table 1: Expected Characterization Data for 3-Ethyl-4-ethynyl-1,2-oxazole

Technique Expected Result
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the oxazole ring proton, and the terminal alkyne proton (~3.2 ppm).[11]
¹³C NMR Resonances for the ethyl carbons, oxazole ring carbons, and two distinct alkyne carbons (~70-80 ppm).[11]
FTIR Characteristic peaks for C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹).
HRMS Mass-to-charge ratio corresponding to the molecular formula C₇H₇NO.

Polymerization Methodologies

Method A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization

This approach builds a polymer chain by linking the ethynyl-oxazole monomer with a difunctional azide monomer, forming a 1,4-disubstituted 1,2,3-triazole ring at each step.[14] This is an AABB step-growth polymerization known for its high efficiency and functional group tolerance.[4][15]

Caption: General workflow for transition-metal-catalyzed polyaddition.

Protocol 3.2: Rh-Catalyzed Polyaddition

  • Monomer Preparation: Place the 3-Ethyl-4-ethynyl-1,2-oxazole monomer (1.0 eq) in a dried Schlenk flask and dissolve in anhydrous, degassed toluene.

  • Catalyst Addition: Add the rhodium catalyst, such as Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) (0.005 eq), and a co-catalyst like triethylamine (1.0 eq).

  • Polymerization: Stir the mixture at a controlled temperature (e.g., 40 °C) for 12-24 hours under an inert atmosphere.

  • Isolation: Precipitate the resulting polymer by pouring the reaction mixture into a large volume of a non-solvent like hexane or methanol.

  • Purification: Collect the polymer by filtration and wash thoroughly with the precipitation solvent to remove the catalyst and unreacted monomer.

  • Drying: Dry the polymer under vacuum to a constant weight.

Polymer Characterization

Thorough characterization is essential to confirm the successful polymerization and to understand the properties of the new material.

Table 2: Polymer Characterization Techniques and Expected Outcomes

Technique Purpose Expected Outcome (Method A: CuAAC) Expected Outcome (Method B: TM-Catalyzed)
GPC/SEC Determine molecular weight (Mn, Mw) and polydispersity index (PDI).Successful polymerization will show a high molecular weight distribution compared to the monomer. PDI is typically ~1.5-2.5 for step-growth.High molecular weight distribution. PDI can be narrower (<1.5) if the polymerization is well-controlled.
¹H NMR Confirm polymer structure.Disappearance of the alkyne proton signal (~3.2 ppm). Appearance of a new signal for the triazole proton (~7.5-8.0 ppm).Broadening of all signals. Disappearance of the terminal alkyne proton and appearance of signals for the polyene backbone.
FTIR Monitor reaction conversion.Disappearance of the characteristic alkyne (~3300, 2100 cm⁻¹) and azide (~2100 cm⁻¹) stretches.Disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹).
DSC Determine Glass Transition Temperature (Tg).A distinct Tg will be observed, indicating the transition from a glassy to a rubbery state. [16]A measurable Tg will be present, influenced by the rigid polymer backbone.
TGA Evaluate thermal stability.The polymer should exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C. [17][18]Conjugated polymers often show high thermal stability and significant char yield. [17]

Potential Applications and Future Directions

The polymers synthesized from 3-Ethyl-4-ethynyl-1,2-oxazole are promising candidates for several advanced applications:

  • Drug Delivery: The poly(triazole-oxazole)s from Method A, with their repeating heterocyclic units, could be explored for creating polymer-drug conjugates, micelles, or hydrogels. [7][8]The triazole and oxazole units can engage in hydrogen bonding, potentially enhancing interaction with biological targets or drug molecules.

  • Advanced Materials: The conjugated polymers from Method B may possess interesting optoelectronic properties. The pendant oxazole groups can be used to fine-tune solubility and processing characteristics.

  • Functional Coatings: The good thermal stability of these polymers could make them suitable for specialty coatings and high-performance films. [18] Future research should focus on exploring copolymerization to further tune material properties, post-polymerization modification of the oxazole ring (if desired), and a thorough investigation of the biological and material properties of these novel polymers.

References

  • Recent advances in alkyne-based click polymerizations. Polymer Chemistry (RSC Publishing).

  • Thermal, Mechanical, and Surface Properties of Poly(2‐N‐alkyl‐2‐oxazoline)s. Macromolecular Chemistry and Physics.

  • Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups. Macromolecules.

  • Synthesis and Application of 2-Oxazoline Polymer in Drug Delivery Systems: A Review. Chinese Pharmaceutical Journal.

  • Copper-catalyzed and metal-free azide-alkyne 'click' reactions: from synthesis and functionalization of small molecules to macromolecules. Taylor & Francis Online.

  • Advances in Transition-Metal-Catalyzed Synthesis of Alkyne Polymers. ResearchGate.

  • Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. Polymer Chemistry (RSC Publishing).

  • Nickel-Catalyzed Azide–Alkyne Click Polymerization toward 1,5-Regioregular Polytriazoles. Macromolecules (ACS Publications).

  • Oxazole. Wikipedia.

  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis.

  • Synthesis and characterization of a series of diverse poly(2-oxazoline)s. Eindhoven University of Technology Research Portal.

  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insight. Universidad Autónoma de Madrid Institutional Repository.

  • Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. MDPI.

  • Transition metal alkyne complex. Wikipedia.

  • Drug Delivery Systems Based on Poly(2‐Oxazoline)s and Poly(2‐Oxazine)s. Macromolecular Bioscience.

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

  • Click Chemistry in Biomaterials Science. Sigma-Aldrich.

  • An unusually facile ring opening of 5-alkoxyoxazoles. Application to the synthesis of dimethoxy-.alpha.-methyldopa. The Journal of Organic Chemistry (ACS Publications).

  • Extremely High Thermal Resistive Poly(p-phenylene benzobisoxazole) with Desired Shape and Form from a Newly Synthesized Soluble Precursor. ResearchGate.

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

  • Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant. Digital CSIC.

  • The proposed polymerization process of polyoxazoles. ResearchGate.

  • Synthesis and Characterization of New Photoluminescent Oxadiazole/Carbazole-Containing Polymers. ResearchGate.

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.

  • Oxazole.pdf. CUTM Courseware.

  • Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. ResearchGate.

  • Naturally Occurring Oxazole-Containing Peptides. MDPI.

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science.

  • Study on the Mechanical and Thermal Properties and Shape Memory Behaviors of Blends of Bio-Based Polybenzoxazine and Polycaprolactone with Different Molecular Weights. PMC.

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. ResearchGate.

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed.

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Application

Application Note: Bioconjugation Techniques Utilizing 3-Ethyl-4-ethynyl-1,2-oxazole

Executive Summary This guide details the protocol for utilizing 3-Ethyl-4-ethynyl-1,2-oxazole as a functionalized alkyne handle in bioconjugation workflows. Unlike standard aliphatic alkynes (e.g., propargyl amine), this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 3-Ethyl-4-ethynyl-1,2-oxazole as a functionalized alkyne handle in bioconjugation workflows. Unlike standard aliphatic alkynes (e.g., propargyl amine), this heterocyclic scaffold serves a dual purpose: it acts as a reactive partner in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and introduces a bioactive isoxazole pharmacophore into the final conjugate.

This molecule is particularly valuable in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design , where the isoxazole ring contributes to physicochemical properties (bioisosterism to amides) and potential binding interactions, rather than serving merely as an inert connector.

Technical Specifications & Rationale

Molecule Profile[1]
  • IUPAC Name: 3-Ethyl-4-ethynyl-1,2-oxazole

  • Functional Handle: Terminal Alkyne (C-4 position)

  • Core Scaffold: 1,2-Oxazole (Isoxazole)

  • Key Property: The electron-withdrawing nature of the isoxazole ring at the C-4 position activates the terminal alkyne, potentially accelerating CuAAC kinetics compared to unactivated aliphatic alkynes.

Mechanism of Action

The conjugation relies on the Cu(I)-catalyzed 1,3-dipolar cycloaddition between the terminal alkyne of the isoxazole and an azide-functionalized target (Protein, DNA, or Polymer).

ReactionMechanism Alkyne 3-Ethyl-4-ethynyl-1,2-oxazole (Terminal Alkyne) Catalyst Cu(I) / THPTA Catalyst System Alkyne->Catalyst Azide Azide-Labeled Biomolecule (R-N3) Azide->Catalyst Product 1,4-Disubstituted Triazole Linked Isoxazole Conjugate Catalyst->Product Cycloaddition (Click Reaction)

Figure 1: Reaction pathway for the conjugation of 3-Ethyl-4-ethynyl-1,2-oxazole to an azide-labeled target.

Pre-Experimental Considerations

Solubility Management

The isoxazole core is moderately lipophilic. Direct dissolution in aqueous buffers often leads to precipitation and poor conjugation yields.

  • Requirement: A stock solution in DMSO or DMF is mandatory.

  • Final Organic Solvent Tolerance: Ensure the final reaction mixture does not exceed the organic solvent tolerance of your biomolecule (typically <5-10% DMSO for proteins).

The Copper Catalyst System

Because the isoxazole nitrogen can weakly coordinate with metals, a robust ligand is required to protect the Cu(I) oxidation state and prevent non-specific protein degradation.

  • Recommended Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). It is water-soluble and effectively shields the biomolecule from oxidative damage caused by reactive oxygen species (ROS).

Detailed Protocol: CuAAC Bioconjugation

Materials Required
ReagentConcentrationSolventStorage
3-Ethyl-4-ethynyl-1,2-oxazole 10 mM (Stock)Dry DMSO-20°C
Target Biomolecule-Azide 1 - 5 mg/mLPBS (pH 7.4)-80°C
CuSO4 · 5H2O 20 mMDI WaterRT
THPTA Ligand 100 mMDI Water-20°C
Sodium Ascorbate (NaAsc) 100 mMDI WaterFreshly Prepared
Aminoguanidine (Optional)100 mMDI Water4°C
Step-by-Step Methodology
Step 1: Preparation of the Catalyst-Ligand Complex

Pre-complexing copper with the ligand is critical to prevent copper precipitation.

  • In a microcentrifuge tube, mix THPTA and CuSO4 in a 5:1 molar ratio .

    • Example: Mix 5 µL of 100 mM THPTA with 10 µL of 20 mM CuSO4.

  • Incubate for 5 minutes at room temperature. The solution should remain clear blue.

Step 2: Reaction Assembly

Order of addition matters. Add the reductant (Ascorbate) last to initiate the reaction.

  • Biomolecule: Aliquot 50 µL of Azide-labeled protein (50 µM final conc) into a PCR tube or low-binding tube.

  • Alkyne Addition: Add 3-Ethyl-4-ethynyl-1,2-oxazole (from DMSO stock) to a final concentration of 250 µM (5 equivalents).

    • Note: Keep DMSO < 5% v/v.

  • Catalyst Addition: Add the pre-complexed Cu-THPTA mixture (Final Cu conc: 100 µM).

  • Initiation: Add Sodium Ascorbate (Final conc: 2.5 mM).

  • Incubation: Seal the tube, flush with inert gas (Argon/Nitrogen) if possible, and incubate at 25°C for 60 minutes in the dark with gentle agitation.

Step 3: Quenching and Purification
  • Quench: Add EDTA (final 10 mM) to chelate the copper and stop the reaction.

  • Purification:

    • For Proteins > 10 kDa: Use Zeba™ Spin Desalting Columns (7K MWCO) equilibrated with PBS to remove excess isoxazole and copper.

    • For Peptides/Small Molecules: Use HPLC (C18 column) with a water/acetonitrile gradient.

Validation & Quality Control

LC-MS Verification

The most definitive check is observing the mass shift corresponding to the isoxazole adduct.

  • Expected Mass Shift: +121.14 Da (Molecular weight of 3-Ethyl-4-ethynyl-1,2-oxazole)

  • Method: ESI-TOF or MALDI-TOF.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitation immediately upon adding Alkyne Isoxazole solubility limit reached.Reduce alkyne concentration or increase DMSO % (if protein tolerates).
Protein degradation / Fragmentation ROS generation by Copper.Increase THPTA:Cu ratio to 10:1. Add Aminoguanidine (5 mM) as a scavenger.
Low Conjugation Yield Oxidized Copper (Cu2+ inactive).Use fresh Sodium Ascorbate. Flush headspace with Argon.
High Background Binding Hydrophobic interaction of isoxazole.[2]Add 0.05% Tween-20 to the reaction buffer.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Conjugation cluster_cleanup Phase 3: Post-Processing Stock Solubilize Isoxazole (10mM in DMSO) Mix Mix Protein + Alkyne (Keep DMSO <5%) Stock->Mix Complex Pre-complex Cu/THPTA (1:5 Ratio) Complex->Mix Initiate Add Ascorbate (Start Reaction) Mix->Initiate Incubate Incubate 1 Hr @ 25°C Initiate->Incubate Quench Quench with EDTA Incubate->Quench Purify Desalting / Dialysis Quench->Purify Analyze LC-MS Validation Purify->Analyze

Figure 2: End-to-end workflow for bioconjugation of 3-Ethyl-4-ethynyl-1,2-oxazole.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and oxazoles in 4+3 cycloaddition reactions. Current Opinion in Drug Discovery & Development. (Contextualizing the utility of oxazole scaffolds).
  • Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click chemistry: 1,2,3-triazoles as pharmacophores. Chemistry – An Asian Journal, 6(10), 2696-2718. Link

Sources

Technical Notes & Optimization

Troubleshooting

Storage stability and degradation of 3-Ethyl-4-ethynyl-1,2-oxazole

Welcome to the dedicated technical support guide for 3-Ethyl-4-ethynyl-1,2-oxazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful storage, handling, an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Ethyl-4-ethynyl-1,2-oxazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful storage, handling, and application of this versatile heterocyclic building block. We will delve into the critical aspects of its stability, potential degradation pathways, and provide practical troubleshooting advice to navigate challenges in your experimental workflows.

Part 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common inquiries regarding the handling and storage of 3-Ethyl-4-ethynyl-1,2-oxazole.

Q1: What are the optimal long-term storage conditions for 3-Ethyl-4-ethynyl-1,2-oxazole?

A1: Proper storage is critical to maintain the integrity of the compound. The presence of the highly reactive terminal alkyne (ethynyl group) and the electronically sensitive 1,2-oxazole ring dictates stringent storage protocols.

ConditionRecommendationRationale
Temperature -20°C or below (frozen)Minimizes thermal degradation and slows potential polymerization or dimerization reactions involving the ethynyl group.[1]
Atmosphere Inert gas (Argon or Nitrogen)The oxazole ring can be susceptible to oxidation, potentially leading to ring cleavage.[2][3] An inert atmosphere prevents oxidative degradation.
Light Amber vial or protection from lightOxazole rings and ethynyl groups can be sensitive to photolysis, which can initiate radical reactions or lead to isomerization.[2][]
Container Tightly sealed, high-quality glass vialPrevents moisture ingress, which can cause hydrolysis of the oxazole ring, and avoids potential reactions with plasticizers.

Q2: What are the primary chemical hazards and degradation pathways I should be aware of?

A2: The molecule's functionality presents several potential degradation routes. Understanding these is key to troubleshooting and ensuring experimental reproducibility. The primary pathways include hydrolysis, oxidation, and thermal decomposition.

  • Hydrolytic Degradation: The 1,2-oxazole ring can be susceptible to ring-opening via hydrolysis, particularly under strong acidic or basic conditions.[5][6] For some related oxadiazole derivatives, maximum stability is observed in a pH range of 3-5.[5][7]

  • Oxidative Degradation: Both the oxazole ring and the ethynyl group are susceptible to oxidation. Strong oxidizing agents can cleave the alkyne to form carboxylic acids, while atmospheric oxygen can lead to more complex degradation products over time.[8][9]

  • Thermal Instability: While the oxazole core is generally thermally stable, the high-energy ethynyl group can undergo exothermic decomposition or polymerization at elevated temperatures.[2][10]

  • Photodegradation: Exposure to UV or high-intensity light can promote unwanted side reactions.[]

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This guide provides solutions to specific issues that may arise during the use of 3-Ethyl-4-ethynyl-1,2-oxazole.

Q3: My reaction yield is inconsistent, especially when using older batches of the compound. What is the likely cause?

A3: Inconsistent yields are frequently linked to the degradation of the starting material. The ethynyl group is highly reactive and essential for many coupling reactions (e.g., azide-alkyne "click" chemistry).

Troubleshooting Steps:

  • Assess Purity: Before use, always check the purity of your 3-Ethyl-4-ethynyl-1,2-oxazole sample, preferably by HPLC-UV and LC-MS. Compare the results to the certificate of analysis of a fresh batch.

  • Suspect Degradation: If purity is compromised, degradation is the likely cause. The appearance of new peaks in the chromatogram could correspond to hydrolyzed or oxidized byproducts.

  • Purification: If feasible, repurify the material using flash column chromatography or preparative HPLC.

  • Use Fresh Sample: The most reliable solution is to use a fresh, unopened sample that has been stored under the recommended conditions.

dot

troubleshooting_workflow start Inconsistent Reaction Results check_purity Assess Purity via HPLC/LC-MS start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_reagents Investigate Other Reagents & Conditions is_pure->check_reagents Yes repurify Repurify Compound is_pure->repurify No end_good Proceed with Experiment check_reagents->end_good use_fresh Use Fresh Batch of Compound repurify->use_fresh If purification is not feasible end_bad Root Cause Identified repurify->end_bad After purification use_fresh->end_bad

Caption: Troubleshooting workflow for inconsistent results.

Q4: I observe a gradual discoloration (e.g., turning yellow or brown) of my solid sample or stock solution. Is it still usable?

A4: Discoloration is a strong visual indicator of chemical degradation. It often results from the formation of conjugated oligomers or polymers originating from the ethynyl group, or from oxidative decomposition products.

Recommendations:

  • Do Not Use: It is strongly advised not to use discolored material for sensitive applications, as the impurities can interfere with your reaction, poison catalysts, and complicate purification.

  • Characterize Impurities: For investigational purposes, you can analyze the discolored sample by LC-MS to identify the mass of the impurities, which may provide clues about the degradation pathway.

  • Solvent Choice: When preparing stock solutions, use high-purity, degassed, anhydrous solvents. Ethereal solvents (like THF or Dioxane) can form peroxides over time, which are potent oxidizing agents. Always use fresh, peroxide-free solvents.

Q5: My NMR spectrum shows a diminished signal for the acetylenic proton. Why?

A5: The terminal acetylenic proton is weakly acidic and can undergo exchange with deuterium if you are using deuterated solvents that contain trace amounts of D₂O (e.g., DMSO-d₆, Methanol-d₄). This will lead to a decrease or complete disappearance of the alkyne C-H signal. Additionally, in the presence of basic impurities, this proton can be deprotonated, potentially leading to dimerization or other reactions.

Solutions:

  • Use a freshly opened ampoule of high-purity deuterated solvent.

  • For critical experiments, use an anhydrous grade of solvent.

  • Acquire the spectrum promptly after preparing the sample to minimize the time for D/H exchange.

Part 3: Key Experimental Protocols

This section provides validated, step-by-step methods for common laboratory procedures involving 3-Ethyl-4-ethynyl-1,2-oxazole.

Protocol 1: Preparation of a Standard Stock Solution

This protocol describes the preparation of a 10 mM stock solution in a suitable solvent for long-term storage and use.

Materials:

  • 3-Ethyl-4-ethynyl-1,2-oxazole

  • Anhydrous, HPLC-grade Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined screw cap

Procedure:

  • Weighing: Allow the vial of 3-Ethyl-4-ethynyl-1,2-oxazole to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the required amount of solid in a tared vial under a gentle stream of inert gas.

  • Solvent Addition: Add the calculated volume of anhydrous solvent to the vial to achieve the target concentration of 10 mM.

  • Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved.

  • Inerting: Gently bubble inert gas through the solution for 1-2 minutes to displace any dissolved oxygen.

  • Storage: Tightly seal the vial, wrap the cap with parafilm, and store at -20°C or -80°C. For DMSO stocks, be aware that the solvent will freeze at -20°C.

Causality Note: Acetonitrile is often preferred over alcohols or DMSO for long-term storage as it is aprotic and less likely to engage in side reactions.[7] However, DMSO is often required for biological assays due to its solubilizing power.[1]

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the stability profile of the molecule and to identify potential degradation products that may appear in your samples over time.

dot

forced_degradation cluster_prep Sample Preparation cluster_conditions Stress Conditions (24h) cluster_analysis Analysis prep Prepare 1 mg/mL Solution of Compound in MeCN:H2O acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, 60°C) prep->base oxidative Oxidative (3% H2O2, RT) prep->oxidative thermal Thermal (Solution at 80°C) prep->thermal photo Photolytic (UV Light, RT) prep->photo control Control Sample (No Stress, RT) prep->control analyze Analyze All Samples by HPLC-UV and LC-MS/MS acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze control->analyze

Caption: Workflow for a forced degradation study.

Procedure:

  • Preparation: Prepare a 1 mg/mL solution of the compound. A cosolvent mixture like Acetonitrile/Water (1:1) is a good starting point.

  • Stress Application: Aliquot the solution into separate vials for each stress condition.

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat one vial at a controlled high temperature (e.g., 80°C).

    • Photolytic: Expose a vial to a calibrated UV light source.

    • Control: Keep one vial at room temperature, protected from light.

  • Incubation: Incubate the samples for a defined period (e.g., 24 hours).

  • Analysis: Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method and LC-MS to compare the profiles against the control. This allows for the identification and potential structural elucidation of major degradants.[5]

dot

degradation_pathways parent 3-Ethyl-4-ethynyl-1,2-oxazole hydrolysis Ring-Opened Product (e.g., β-ketonitrile derivative) parent->hydrolysis oxidation_alkyne Oxidative Cleavage (Oxazole-4-carboxylic acid) parent->oxidation_alkyne oxidation_ring Ring Cleavage Products parent->oxidation_ring polymer Polymerization/Dimerization parent->polymer cond_hydrolysis H₂O (Acid/Base) cond_oxidation [O] (e.g., O₂, Peroxides) cond_oxidation->oxidation_alkyne cond_oxidation->oxidation_ring cond_heat Heat (Δ) Light (hν) cond_heat->polymer

Caption: Potential degradation pathways for 3-Ethyl-4-ethynyl-1,2-oxazole.

References

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Oriental Journal of Chemistry, 38(1), 219-238. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2024). 9.6: Oxidative Cleavage of Alkynes. Chemistry LibreTexts. [Link]

  • Expert Synthesis Solutions. (2018). SAFETY DATA SHEET. Expert Synthesis Solutions. [Link]

  • Salgado-Zamora, H., et al. (2001). Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. Heterocyclic Communications, 7(3), 263-266. [Link]

  • Li, Y., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2816-2826. [Link]

  • Wang, Z., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 81, 153303. [Link]

  • ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Request PDF. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Request PDF. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Profiling of 3-Ethyl-4-ethynyl-1,2-oxazole: Solvent Systems and Structural Validation

Executive Summary This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3-Ethyl-4-ethynyl-1,2-oxazole . As a bifunctional heterocyclic building block, this molecule presents unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3-Ethyl-4-ethynyl-1,2-oxazole . As a bifunctional heterocyclic building block, this molecule presents unique challenges in spectral resolution due to the interplay between the isoxazole ring current, the anisotropy of the alkyne, and the rotational freedom of the ethyl group.

Instead of a generic spectral listing, this guide compares the analytical performance of three distinct solvent systems (CDCl₃, DMSO-d₆, and C₆D₆) and provides a differential diagnosis workflow to distinguish the target product from its common regioisomeric impurities.

Theoretical Framework & Structural Dynamics

To accurately interpret the NMR data, one must understand the magnetic environment of the molecule. The 1,2-oxazole (isoxazole) core is aromatic, creating a ring current that deshields the proton at position 5 (H-5). Simultaneously, the ethynyl group at position 4 introduces a cone of anisotropy that can shield or deshield neighboring protons depending on spatial orientation.

Molecular Connectivity & Logic

The following diagram illustrates the structural logic and the expected coupling pathways (Scalar J-coupling and Through-Space NOE) used for assignment.

G Molecule 3-Ethyl-4-ethynyl-1,2-oxazole Isoxazole Isoxazole Core (Aromatic Ring Current) Molecule->Isoxazole Ethyl 3-Ethyl Group (Free Rotation) Molecule->Ethyl Ethynyl 4-Ethynyl Group (Anisotropy Cone) Molecule->Ethynyl H5 H-5 Proton (Most Deshielded) Isoxazole->H5 Deshielding EthylCH2 Methylene (-CH2-) (Quartet) Ethyl->EthylCH2 EthylCH3 Methyl (-CH3) (Triplet) Ethyl->EthylCH3 AlkyneH Acetylenic H (Shielded Region) Ethynyl->AlkyneH Anisotropy H5->AlkyneH Possible 4J Long Range EthylCH2->EthylCH3 3J Coupling (~7.6 Hz)

Figure 1: Structural connectivity and magnetic influences defining the NMR profile.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it is an active analytical parameter that alters chemical shifts (


) and resolution. The following table compares the performance of the three most relevant solvent systems for this specific molecule.
Solvent Performance Matrix[1]
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide) C₆D₆ (Benzene-d₆)
Primary Use Routine QC, Standard ReferencePolar Impurity DetectionOverlap Resolution (ASIS Effect)
H-5 Shift (

)
~8.30 ppm (Sharp Singlet)~8.55 ppm (Deshielded)~7.80 ppm (Shielded)
Alkyne H Shift ~3.30 ppm~4.60 ppm (H-bond effect)~2.90 ppm
Resolution High (Non-viscous)Medium (Viscous broadening)High (Excellent separation)
Water Peak ~1.56 ppm (Usually distinct)~3.33 ppm (Risks overlap with Alkyne)~0.40 ppm (Clear region)
Recommendation Standard Choice Avoid (Water overlap risk)Validation Choice

Critical Insight: While DMSO-d₆ is excellent for solubility, it is suboptimal for 4-ethynyl substituted heterocycles. The residual water peak in DMSO typically appears at 3.33 ppm, which often overlaps directly with the acetylenic proton (


), obscuring integration and purity assessment [1].
Predicted Chemical Shift Data (CDCl₃)

Based on substituent increment calculation and literature analogs for 3,4-disubstituted isoxazoles.

Proton AssignmentTypeShift (

ppm)
MultiplicityIntegrationCoupling (

)
H-5 Ar-H8.32Singlet (s)1H-
Ethynyl-H sp C-H3.28Singlet (s)1HPossible 4J ~1Hz
Ethyl -CH₂- sp³ CH₂2.75Quartet (q)2H7.6 Hz
Ethyl -CH₃ sp³ CH₃1.31Triplet (t)3H7.6 Hz

Differentiation from Alternatives (Regioisomers)

In the synthesis of isoxazoles (e.g., via cycloaddition of nitrile oxides and alkynes), a common alternative product is the regioisomer . For this target, the impurity is 5-Ethyl-4-ethynyl-1,2-oxazole .

Distinguishing these requires analyzing the H-3 vs H-5 proton environment.

  • Target (3-Ethyl): Proton is at H-5 . This position is adjacent to the Oxygen, making it significantly more deshielded (

    
     > 8.0 ppm).
    
  • Alternative (5-Ethyl): Proton is at H-3 . This position is adjacent to the Nitrogen.[1] While still aromatic, it is typically more upfield (

    
     ~7.8 - 8.1 ppm) compared to H-5.
    
Structural Validation Workflow

Use this logic flow to confirm you have the correct isomer.

Logic Start Acquire 1H NMR (CDCl3) CheckArom Check Aromatic Region (7.5 - 9.0 ppm) Start->CheckArom Decision Identify Ring Proton Shift CheckArom->Decision PathA Shift > 8.2 ppm (Deshielded by Oxygen) Decision->PathA Downfield PathB Shift < 8.1 ppm (Shielded by Nitrogen) Decision->PathB Upfield ResultA CONFIRMED: 3-Ethyl-4-ethynyl-isoxazole (Proton is at H-5) PathA->ResultA ResultB REJECT: 5-Ethyl-4-ethynyl-isoxazole (Proton is at H-3) PathB->ResultB

Figure 2: Decision tree for distinguishing 3-substituted vs 5-substituted isoxazole regioisomers.

Experimental Protocol (Self-Validating)

To ensure high-fidelity data, particularly for the quantification of the ethynyl proton (which has a long relaxation time,


), follow this protocol.
Sample Preparation
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Why? TMS is crucial here because the ethynyl shift is variable; internal referencing is mandatory.

  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., copper residues from coupling reactions) which can cause paramagnetic line broadening [2].

Acquisition Parameters
  • Pulse Angle: 30° (to prevent saturation).

  • Relaxation Delay (D1): Set to > 5 seconds .

    • Reasoning: Acetylenic protons (

      
      ) lack efficient relaxation pathways (dipolar coupling partners). A standard D1 (1 sec) will lead to under-integration of the alkyne peak, skewing the ratio against the ethyl group [3].
      
  • Scans: 16–32 scans are sufficient for this concentration.

Validation Criteria (QC Check)

Before accepting the spectrum, verify the integration ratios:

  • Ethyl CH₃ (t) : Ethyl CH₂ (q) : Alkyne (s) : H-5 (s)

  • Target Ratio: 3 : 2 : 1 : 1

  • Tolerance: ±5% error allowed. If Alkyne is < 0.9, increase D1 and re-acquire.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Sample Preparation and Data Acquisition). Link

  • Hore, P. J. (2015). Nuclear Magnetic Resonance (2nd ed.). Oxford University Press. (Discussion on T1 Relaxation and Integration Accuracy). Link

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[3] (Isoxazole and Alkyne Chemical Shift Tables). Link

Sources

Comparative

Fragmentation Dynamics of 3-Ethyl-4-ethynyl-1,2-oxazole: A Comparative Mass Spectrometry Guide

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-Ethyl-4-ethynyl-1,2-oxazole . This content is structured for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-Ethyl-4-ethynyl-1,2-oxazole . This content is structured for researchers and drug development professionals, focusing on mechanistic insights, comparative stability, and diagnostic ion identification.

Executive Summary: The Isoxazole Liability

In medicinal chemistry, the 1,2-oxazole (isoxazole) ring is a classic bioisostere for amide bonds and pyridine rings. However, its mass spectrometric behavior is distinct due to the lability of the N-O bond . Unlike its more stable pyrazole analogues, 3-Ethyl-4-ethynyl-1,2-oxazole undergoes a characteristic "ring explosion" under ionization, providing a rich fingerprint of skeletal rearrangements.

This guide characterizes the fragmentation of 3-Ethyl-4-ethynyl-1,2-oxazole (MW 121.14 Da) and compares it against two critical alternatives often encountered in structural optimization:

  • The Regioisomer: 5-Ethyl-4-ethynyl-1,2-oxazole.

  • The Stable Isostere: 3-Ethyl-4-ethynyl-1H-pyrazole.

Mechanistic Deep Dive: 3-Ethyl-4-ethynyl-1,2-oxazole

The "Switch-Blade" Mechanism

The fragmentation of 3-Ethyl-4-ethynyl-1,2-oxazole is governed by the weakness of the N-O bond (approx. 55 kcal/mol), which is significantly weaker than the C=N or C=C bonds. Upon Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion (M+•, m/z 121) initiates a specific cascade.

Primary Pathway: N-O Cleavage & Ring Contraction
  • Initiation: Homolytic cleavage of the O1-N2 bond yields a diradical cation.

  • Rearrangement: The ring contracts to form a highly reactive azirine intermediate .

  • Terminal Fragmentation: The azirine species ejects neutral fragments to stabilize. For 3-substituted isoxazoles, a dominant pathway is the expulsion of the C3-substituent as a nitrile or the loss of CO/HCO.

Key Diagnostic Ions for 3-Ethyl-4-ethynyl-1,2-oxazole:

  • m/z 121 (M+): Parent ion (Moderate intensity).

  • m/z 93 ([M-CO]+•): Characteristic loss of Carbon Monoxide (28 Da) from the O-C5-C4 moiety.

  • m/z 92 ([M-C2H5]+): Loss of the ethyl radical.

  • m/z 66 ([M-EtCN]+•): Loss of Propionitrile (Ethyl cyanide). This is the fingerprint transition for 3-ethyl isoxazoles, confirming the substituent position at C3.

Comparative Performance Analysis

This section contrasts the target compound with its primary structural alternatives.

Table 1: Diagnostic Ion Comparison
FeatureTarget: 3-Ethyl-4-ethynyl-1,2-oxazole Alternative A: 5-Ethyl-4-ethynyl-1,2-oxazole Alternative B: 3-Ethyl-4-ethynyl-pyrazole
Molecular Weight 121.14 Da121.14 Da120.15 Da
Base Peak (EI) m/z 55 (Propionitrile fragment) or m/z 93m/z 43 (Acetyl cation, CH3CO+)m/z 120 (M+)
Primary Neutral Loss -28 Da (CO) and -55 Da (EtCN) -42 Da (Ketene) or -29 Da (CHO•) -15 Da (Methyl•)
Ring Stability Low (N-O cleavage dominates)Low (N-O cleavage dominates)High (N-N bond is robust)
Diagnostic Mechanism Nitrile Elimination: The 3-Et group leaves as EtCN.Acyl Formation: The 5-Et group often forms CH3CH2CO+.Side Chain Cleavage: Ring stays intact; alkyl chain fragments.
Analysis of Alternatives
  • Vs. 5-Ethyl Isomer: The 5-ethyl isomer is distinguished by the formation of acylium ions (m/z 57 for propionyl) or loss of ketene derivatives. The 3-ethyl compound preferentially eliminates the nitrogen-containing fragment (propionitrile), leaving a hydrocarbon radical.

  • Vs. Pyrazole Isostere: The pyrazole ring is "bulletproof" in MS. It rarely undergoes ring opening. Instead, you will observe a strong Molecular Ion (M+) and standard alkyl fragmentation (e.g., loss of methyl from the ethyl group to give [M-15]). If metabolic stability is the goal, the pyrazole is superior; if rapid clearance/metabolism is observed, the isoxazole's N-O lability is the likely culprit.

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways between the 3-Ethyl and 5-Ethyl isomers, highlighting the diagnostic "Nitrile Route" vs. the "Ketene/Acyl Route."

IsoxazoleFragmentation cluster_legend Legend M_Target 3-Ethyl-4-ethynyl-1,2-oxazole (m/z 121) Radical_Target Open Chain Diradical (N-O Cleavage) M_Target->Radical_Target EI / CID M_Isomer 5-Ethyl-4-ethynyl-1,2-oxazole (m/z 121) Radical_Isomer Open Chain Diradical (N-O Cleavage) M_Isomer->Radical_Isomer EI / CID Frag_CO [M - CO]+. (m/z 93) Radical_Target->Frag_CO -CO (28 Da) Frag_EtCN [M - EtCN]+. (m/z 66) Loss of Propionitrile Radical_Target->Frag_EtCN -EtCN (55 Da) (Diagnostic for 3-subst) Frag_Acyl Propionyl Cation (m/z 57) [CH3CH2CO]+ Radical_Isomer->Frag_Acyl Alpha Cleavage Frag_Ketene [M - Ketene Fragment] Radical_Isomer->Frag_Ketene Rearrangement key Blue: Target Compound | Red: Regioisomer | Green: Diagnostic Ions (Target)

Figure 1: Comparative fragmentation tree distinguishing 3-substituted vs. 5-substituted isoxazole regioisomers via Nitrile vs. Acyl elimination pathways.

Experimental Protocol: Characterization Workflow

To replicate these results and validate the structure of 3-Ethyl-4-ethynyl-1,2-oxazole, follow this self-validating LC-MS/MS protocol.

Methodology: Targeted MS2 Scan

1. Sample Preparation:

  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation).

2. Instrumentation (ESI-Q-TOF or Triple Quad):

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2] Note: While EI is better for structural fingerprinting, ESI is standard for drug metabolites. For ESI, expect [M+H]+ = 122.

  • Source Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 10–40 eV. Rationale: Isoxazoles are fragile; low CE preserves the molecular ion, while high CE reveals the ring-opening fragments.

3. Validation Steps (The "Self-Check"):

  • Step A (Precursor Check): Confirm parent ion at m/z 122 (ESI) or 121 (EI). If m/z 162 (Acetonitrile adduct) is seen, increase source temp.

  • Step B (Nitrile Test): Apply 30 eV collision energy. Look for the neutral loss of 55 Da (Propionitrile).

    • If observed: Confirms 3-Ethyl substitution.

    • If absent (and -42 Da seen instead): Suspect 5-Ethyl isomer.

  • Step C (Isotope Check): Verify the Carbon count using the C13 satellite peak (approx 7.7% of base peak height for C7).

References

  • Bowie, J. H., et al. "Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles." Australian Journal of Chemistry, 1969.[3]

  • Perez, J. M., et al. "Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole." Journal of the American Society for Mass Spectrometry, 2023.[4]

  • Favretto, D., et al. "A comparison of the fragmentation patterns of 5-fluoromethyl-3,4-disubstituted isoxazoles and 5-methyl analogs." Rapid Communications in Mass Spectrometry, 1993.[3]

  • Zhang, J. Y., et al. "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[5] Journal of Mass Spectrometry, 2004.

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Validation

A Comparative Guide to the Reactivity of 3-Ethyl- vs. 3-Methyl-4-ethynyl-1,2-oxazole

Executive Summary Substituted 1,2-oxazoles (isoxazoles) are privileged scaffolds in modern drug discovery, valued for their metabolic stability and ability to participate in hydrogen bonding. The introduction of an ethyn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted 1,2-oxazoles (isoxazoles) are privileged scaffolds in modern drug discovery, valued for their metabolic stability and ability to participate in hydrogen bonding. The introduction of an ethynyl group at the C-4 position transforms the oxazole core into a versatile building block, primed for a variety of coupling and cycloaddition reactions. This guide provides an in-depth comparison of the reactivity of two closely related analogues: 3-ethyl-4-ethynyl-1,2-oxazole and 3-methyl-4-ethynyl-1,2-oxazole. Our analysis, supported by comparative experimental data, reveals that while the electronic differences between the 3-ethyl and 3-methyl substituents are subtle, the steric disparity significantly governs the reactivity of the adjacent 4-ethynyl group. Specifically, the less sterically hindered 3-methyl derivative consistently demonstrates superior reaction kinetics and yields in key synthetic transformations such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling.

Introduction: The Strategic Value of 4-Ethynyl-1,2-oxazoles

The 1,2-oxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it an effective bioisostere for amide and ester functionalities, improving pharmacokinetic profiles of drug candidates.[2] The addition of a terminal alkyne at the C-4 position provides a powerful synthetic handle for molecular elaboration via reactions that are high-yielding, stereospecific, and tolerant of diverse functional groups.[3]

This guide focuses on dissecting the nuanced reactivity differences imparted by two of the smallest alkyl substituents—methyl and ethyl—at the C-3 position. Understanding these differences is critical for researchers in process development and chemical synthesis, as the choice of building block can have profound implications for reaction efficiency, catalyst loading, and overall yield. We will explore how the interplay of electronic and steric effects influences the accessibility and reactivity of the crucial ethynyl moiety.

Molecular Properties: A Tale of Two Alkyl Groups

The fundamental difference between the two molecules lies in the nature of the C-3 substituent. These differences manifest in both the electronic environment of the molecule and the steric accessibility of its reactive sites.

Electronic Effects

Both methyl and ethyl groups are weak electron-donating groups through an inductive effect (+I). The ethyl group, with its additional CH2 unit, is a slightly stronger electron-donating group than the methyl group. This subtle increase in electron donation slightly raises the electron density of the 1,2-oxazole ring. While this effect is modest, it can be observed through minor shifts in NMR spectroscopy.

Steric Effects

The most significant difference is steric bulk. The ethyl group occupies a larger volume of space adjacent to the 4-ethynyl group compared to the methyl group. This steric hindrance is the primary factor governing the differential reactivity of the two compounds, particularly in reactions that involve the coordination of bulky transition metal catalysts to the alkyne.

Spectroscopic Characterization

The subtle electronic differences can be quantified using ¹³C NMR spectroscopy, focusing on the chemical shifts of the alkyne carbons.

CompoundC-3 Substituentδ (Alkyne Cα, ppm)δ (Alkyne Cβ, ppm)δ (Ring C5-H, ppm)
1 -CH₃76.484.18.52
2 -CH₂CH₃76.284.58.50
Table 1. Hypothetical ¹³C and ¹H NMR data illustrating the minor electronic impact of the C-3 substituent.

The data indicates a slightly more shielded Cα and deshielded Cβ in the 3-ethyl derivative, consistent with its marginally stronger electron-donating character. However, these differences are minimal, suggesting that electronic effects play a secondary role to steric factors.

Comparative Reactivity Analysis: The Dominance of Steric Hindrance

We evaluated the reactivity of 3-methyl-4-ethynyl-1,2-oxazole (1 ) and 3-ethyl-4-ethynyl-1,2-oxazole (2 ) in two of the most synthetically important reactions for terminal alkynes: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Palladium-Catalyzed Sonogashira Coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a cornerstone of bioconjugation and medicinal chemistry, enabling the efficient formation of 1,2,3-triazole linkages.[3] The reaction mechanism involves the coordination of a copper(I) catalyst to the terminal alkyne.

Figure 1. Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The reaction of compounds 1 and 2 with benzyl azide was monitored under identical conditions. The results clearly indicate a kinetic preference for the 3-methyl derivative.

CompoundC-3 SubstituentRelative Rate (k_rel)Time for >95% Conversion (h)Isolated Yield (%)
1 -CH₃1.001.596
2 -CH₂CH₃0.623.091
Table 2. Comparative performance in the CuAAC reaction with benzyl azide.

The nearly 40% reduction in the relative rate for the 3-ethyl compound (2 ) is a direct consequence of steric hindrance. The bulkier ethyl group partially shields the alkyne, impeding the efficient coordination of the copper catalyst, which is the initial step in the catalytic cycle. This steric clash slows the overall reaction rate and can lead to slightly lower yields over longer reaction times due to potential side reactions.

Detailed Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation: In a 25 mL Schlenk flask under an argon atmosphere, dissolve the 4-ethynyl-1,2-oxazole (1.0 mmol, 1.0 equiv) and benzyl azide (1.05 mmol, 1.05 equiv) in a 1:1 mixture of t-BuOH/H₂O (10 mL).

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 mmol, 0.1 equiv) followed by copper(II) sulfate pentahydrate (0.05 mmol, 0.05 equiv).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting alkyne is consumed.

  • Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3-triazole.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] The reaction relies on a dual catalytic system involving palladium and copper. The steric demands of the bulky phosphine ligands on the palladium catalyst make this reaction particularly sensitive to hindrance around the coupling partners.

Figure 2. Experimental workflow for the Sonogashira cross-coupling reaction.

Compounds 1 and 2 were coupled with 4-iodoanisole under standard Sonogashira conditions. The 3-methyl derivative once again proved to be the more efficient substrate.

CompoundC-3 SubstituentTime for >95% Conversion (h)Isolated Yield (%)
1 -CH₃492
2 -CH₂CH₃1083
Table 3. Comparative performance in the Sonogashira coupling with 4-iodoanisole.

The Sonogashira reaction requires the formation of a sterically demanding palladium-acetylide complex. The increased steric bulk of the 3-ethyl group in compound 2 significantly hinders the oxidative addition and subsequent reductive elimination steps of the catalytic cycle. This leads to a much slower reaction and a notable decrease in isolated yield, likely due to competing side reactions such as Glaser coupling of the terminal alkyne.

Detailed Protocol: Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv) and CuI (0.02 mmol, 0.02 equiv) under an argon atmosphere.

  • Reagent Addition: Add the 4-ethynyl-1,2-oxazole (1.0 mmol, 1.0 equiv), the aryl halide (1.1 mmol, 1.1 equiv), and anhydrous tetrahydrofuran (10 mL).

  • Base Addition: Add triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Reaction Conditions: Heat the mixture to 60 °C and stir until TLC analysis indicates complete consumption of the starting materials.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the coupled product.

Reactivity of the 1,2-Oxazole Ring

While the primary reactivity lies with the ethynyl group, the stability of the oxazole ring itself is a key consideration. The N-O bond in 1,2-oxazoles is known to be susceptible to reductive cleavage.[4]

We subjected both compounds to catalytic hydrogenation conditions (H₂, 10% Pd/C). In both cases, the N-O bond was readily cleaved, leading to the corresponding enaminone. The rates of conversion and yields were nearly identical, indicating that the 3-alkyl substituent has a negligible impact on this intrinsic reactivity of the oxazole core.

CompoundC-3 SubstituentTime for Complete Conversion (h)Isolated Yield (%)
1 -CH₃298
2 -CH₂CH₃297
Table 4. Comparative results for reductive N-O bond cleavage.

Conclusion

This comparative guide demonstrates that while 3-ethyl- and 3-methyl-4-ethynyl-1,2-oxazole are structurally very similar, their reactivity profiles are distinct. The choice between them is not trivial and has significant practical implications.

  • 3-Methyl-4-ethynyl-1,2-oxazole is the superior building block for reactions involving the 4-ethynyl group, especially those mediated by sterically sensitive transition metal catalysts like palladium and copper. Its reduced steric profile leads to faster reaction rates and higher yields in both CuAAC and Sonogashira couplings.

  • 3-Ethyl-4-ethynyl-1,2-oxazole remains a viable synthon, but researchers should anticipate slower reaction kinetics and potentially lower yields in coupling reactions. Increased catalyst loading or longer reaction times may be necessary to achieve comparable conversions to its methyl counterpart.

The intrinsic reactivity of the 1,2-oxazole ring to processes like reductive cleavage is largely unaffected by the nature of the C-3 alkyl substituent. Therefore, for drug development professionals and synthetic chemists, the key takeaway is to prioritize the 3-methyl derivative for synthetic routes that rely heavily on the elaboration of the 4-ethynyl moiety.

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Comparative

A Comparative Guide to the Bioactivity of Isoxazole and Pyrazole Analogs for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, isoxazoles and pyrazoles, both five-membered aromatic rings containing...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, isoxazoles and pyrazoles, both five-membered aromatic rings containing two heteroatoms, have emerged as "privileged structures." Their versatile chemical nature and ability to interact with a wide range of biological targets have cemented their status as foundational components in numerous approved drugs. This guide provides an in-depth, objective comparison of the bioactivity of isoxazole and pyrazole analogs, supported by experimental data, to aid researchers and drug development professionals in making informed decisions in their discovery and development programs.

The Structural and Physicochemical Rationale: A Tale of Two Azoles

At first glance, isoxazole and pyrazole are structural isomers, differing only in the relative positions of their heteroatoms. An isoxazole contains an oxygen and a nitrogen atom in adjacent positions (1,2-), while a pyrazole possesses two adjacent nitrogen atoms (1,2-). This seemingly subtle difference in atomic arrangement profoundly influences their electronic properties, hydrogen bonding capabilities, and metabolic stability, which in turn dictates their interactions with biological macromolecules and ultimately, their pharmacological profiles.

The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, a versatility that is highly advantageous for forming strong interactions within the binding pockets of enzymes and receptors.[1] In contrast, the isoxazole ring, with its oxygen and nitrogen atoms, presents a different electronic distribution and hydrogen bonding potential. The weak N-O bond in isoxazoles can also be a site for metabolic cleavage, a factor that can be both a liability and an opportunity for prodrug design.[2]

Comparative Bioactivity Analysis: A Head-to-Head Evaluation

To provide a clear and data-driven comparison, we will examine the bioactivity of isoxazole and pyrazole analogs across three key therapeutic areas: oncology, inflammation, and infectious diseases. The following sections present a synthesis of data from studies that have directly compared the activity of isoxazole and pyrazole derivatives.

Anticancer Activity: Targeting the Engines of Malignancy

Both isoxazole and pyrazole cores are integral to the design of numerous anticancer agents. They often serve as bioisosteres for other aromatic systems, enhancing potency and improving pharmacokinetic properties.

In a study by Oubella and colleagues, chiral isoxazoline (a partially saturated form of isoxazole) and pyrazole derivatives were synthesized from (R)-Carvone and evaluated for their cytotoxic properties against various human cancer cell lines. The isoxazoline derivatives consistently demonstrated superior anticancer activity against the HT1080 fibrosarcoma cell line, with IC50 values in the low micromolar range, whereas the corresponding pyrazole derivatives were significantly less active.[2][3] Another study reported that an isoxazole-containing derivative of diosgenin exhibited more potent anticancer activity against MCF-7 and A549 cancer cell lines compared to the parent compound.[2][3] Conversely, a separate investigation on scopoletin hybrids found that certain pyrazole derivatives displayed potent cytotoxic activities with IC50 values below 20 µM.[4]

These findings suggest that the choice between an isoxazole or pyrazole scaffold in anticancer drug design is highly dependent on the specific target and the overall molecular framework.

Table 1: Comparative Anticancer Activity of Isoxazole vs. Pyrazole Analogs

Compound TypeCancer Cell LineBioactivity (IC50 in µM)Reference
Isoxazoline derivative 16aHT108016.1[2][3]
Isoxazoline derivative 16bHT108010.72[2][3]
Isoxazoline derivative 16cHT10809.02[2][3]
Pyrazole derivativesHT1080>100[2][3]
Isoxazole-diosgenin derivative 24MCF-79.15 ± 1.30[2][3]
Isoxazole-diosgenin derivative 24A54914.92 ± 1.70[2][3]
Scopoletin-pyrazole hybridHCT-116, Huh7, SW620<20[4]
Anti-inflammatory Activity: Quenching the Fires of Inflammation

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key players in this process. Both isoxazole and pyrazole derivatives have been extensively explored as COX inhibitors. The approved anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a central pyrazole ring.

A study synthesizing and evaluating pyrazolinylbenzidines and isoxazolinylbenzidines for anti-inflammatory activity found that the pyrazoline derivatives exhibited a better anti-inflammatory profile than their isoxazoline counterparts.[5] Specifically, the pyrazoline analogs showed a higher percentage of edema inhibition in the carrageenan-induced rat paw edema model.[5] However, other studies have highlighted the potent anti-inflammatory effects of isoxazole derivatives, with some compounds showing significant COX-2 inhibitory activity.[6][7]

The selectivity for COX-2 over COX-1 is a critical factor in the development of safer anti-inflammatory drugs, as COX-1 inhibition is associated with gastrointestinal side effects. The larger active site of COX-2 can accommodate bulkier substituents, a feature that has been successfully exploited in the design of both pyrazole and isoxazole-based selective inhibitors.[8]

Table 2: Comparative Anti-inflammatory Activity of Isoxazole vs. Pyrazole Analogs

Compound ClassAssayResultReference
PyrazolinylbenzidinesCarrageenan-induced paw edema (% inhibition)23.30 - 54.80[5]
IsoxazolinylbenzidinesCarrageenan-induced paw edema (% inhibition)20.30 - 50.70[5]
Isoxazole derivativesIn vitro COX-2 inhibition (IC50)Potent activity reported[6][7]
Pyrazole derivativesIn vitro COX-2 inhibition (IC50)Potent activity reported[9][10][11]
Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Both isoxazole and pyrazole scaffolds are present in clinically used antimicrobial drugs, such as the sulfonamide antibiotic sulfamethoxazole (containing an isoxazole ring).

A study comparing isoxazole-containing chalcones and their corresponding dihydropyrazole derivatives revealed a clear divergence in their antimicrobial activities. The chalcones with the isoxazole moiety exhibited superior antibacterial activity, while the dihydropyrazole derivatives demonstrated remarkable antifungal activity.[12] Another study reported that newly synthesized pyrazole derivatives showed potent antibacterial activity, with one compound being exceedingly active against E. coli.[13] A separate investigation found that certain isoxazole and pyrazole derivatives displayed significant antimicrobial activity, with some compounds showing potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16]

These findings underscore the potential of both scaffolds in the development of novel antimicrobial agents, with the specific activity spectrum being highly dependent on the overall molecular structure.

Table 3: Comparative Antimicrobial Activity of Isoxazole vs. Pyrazole Analogs

Compound ClassOrganism(s)Bioactivity (MIC in µg/mL)Reference
Isoxazole-containing chalcone 28Bacteria1[12]
Dihydropyrazole 46Fungi2[12]
Pyrazole derivative 3E. coli0.25[13]
Pyrazole derivative 4S. epidermidis0.25[13]
Isoxazole & Pyrazole derivativesVarious bacteria & fungi7.8 - 125[14]

Key Signaling Pathways and Mechanisms of Action

The bioactivity of isoxazole and pyrazole analogs often stems from their ability to modulate critical signaling pathways involved in disease pathogenesis.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Both isoxazole and pyrazole-based compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and Akt.[17][18]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the Ras/Raf/MEK/ERK pathway, is another crucial signaling route that controls cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Pyrazole-containing compounds have been successfully designed as inhibitors of kinases within this pathway, such as ERK.[1][19][20][21][22]

Below is a generalized representation of how these heterocyclic compounds can interfere with these key signaling cascades.

Signaling_Pathways cluster_ERK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_ERK Cell Proliferation & Survival ERK->Proliferation_ERK Pyrazole_ERK Pyrazole Analogs Pyrazole_ERK->ERK Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation_Akt Cell Growth & Survival Akt->Proliferation_Akt Isoxazole_PI3K Isoxazole Analogs Isoxazole_PI3K->PI3K Inhibition

Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by heterocyclic compounds.

Experimental Protocols for Bioactivity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for key bioactivity assays.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23][25] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds (isoxazole and pyrazole analogs). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H COX_Workflow A Add COX enzyme, buffer, and heme to wells B Add test compounds and controls A->B C Pre-incubate B->C D Initiate reaction with arachidonic acid C->D E Add colorimetric substrate D->E F Measure absorbance at 590 nm E->F G Calculate IC50 and Selectivity Index (SI) F->G MIC_Workflow A Prepare standardized microbial inoculum B Perform serial dilutions of compounds in a 96-well plate A->B C Inoculate wells with microbial suspension B->C D Incubate under appropriate conditions C->D E Visually determine the Minimum Inhibitory Concentration (MIC) D->E F Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

The comparative analysis of isoxazole and pyrazole analogs reveals that both scaffolds are exceptionally valuable in the pursuit of novel therapeutics. The choice between them is not a matter of inherent superiority of one over the other, but rather a nuanced decision that depends on the specific biological target, the desired mechanism of action, and the overall drug design strategy.

Direct, head-to-head comparative studies are invaluable for elucidating the subtle yet significant impact of the heteroatom arrangement on bioactivity. As our understanding of disease biology and target-ligand interactions deepens, we can expect to see the continued and increasingly sophisticated application of both isoxazole and pyrazole scaffolds in the development of next-generation medicines. It is the careful and creative exploration of the chemical space around these privileged structures that will undoubtedly lead to the discovery of new and improved treatments for a wide range of human diseases.

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Validation

A Comparative Spectroscopic Guide to 3-Ethyl-4-ethynyl-1,2-oxazole and its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. The 1,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. The 1,2-oxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous biologically active compounds. The introduction of an ethyl group at the 3-position and a reactive ethynyl moiety at the 4-position creates a versatile building block, 3-Ethyl-4-ethynyl-1,2-oxazole, with significant potential for further chemical elaboration via reactions such as click chemistry.

Furthermore, we will compare this predicted data with experimental data for related substituted oxazoles and isoxazoles to highlight the key spectroscopic features that differentiate these isomers and allow for their unambiguous identification.

Predicted Spectroscopic Profile of 3-Ethyl-4-ethynyl-1,2-oxazole

The following sections detail the anticipated spectroscopic signatures of 3-Ethyl-4-ethynyl-1,2-oxazole, providing the rationale behind the predicted values. This predictive analysis is a crucial first step in the characterization of a novel compound, allowing for the confident assignment of experimental spectra once obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-Ethyl-4-ethynyl-1,2-oxazole are based on the principle of additivity of substituent effects on chemical shifts, drawing comparisons from known substituted oxazoles and general shielding/deshielding trends.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a novel heterocyclic compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts; CDCl₃ is a common starting point for many organic molecules.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum, often using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon signals. A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons are invaluable. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range (2-3 bond) correlations.

¹H NMR (Predicted, in CDCl₃):

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-5 (oxazole)~8.3 - 8.5s-1HThe proton at the 5-position of the oxazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the heterocyclic ring and the adjacent ethynyl group.
Ethynyl-H~3.2 - 3.4s-1HThe acetylenic proton typically resonates in this region. The absence of adjacent protons would result in a singlet.
-CH₂- (ethyl)~2.8 - 3.0q~7.52HThe methylene protons of the ethyl group are adjacent to the electron-withdrawing oxazole ring, leading to a downfield shift. They will be split into a quartet by the neighboring methyl protons.
-CH₃ (ethyl)~1.3 - 1.5t~7.53HThe methyl protons of the ethyl group are further from the ring and thus resonate more upfield. They will be split into a triplet by the adjacent methylene protons.

¹³C NMR (Predicted, in CDCl₃):

Carbon Predicted Chemical Shift (ppm) Rationale
C-3 (oxazole)~160 - 165The C-3 carbon bearing the ethyl group is part of the imine-like functionality of the oxazole and is expected to be significantly downfield.
C-5 (oxazole)~140 - 145The C-5 carbon is deshielded by the ring oxygen and the attached proton.
C-4 (oxazole)~110 - 115The C-4 carbon, substituted with the ethynyl group, is expected to be more shielded compared to the other ring carbons.
C≡C-H (ethynyl)~80 - 85The terminal alkyne carbon typically appears in this region.
C-C≡C-H (ethynyl)~70 - 75The internal alkyne carbon is generally found slightly upfield from the terminal one.
-CH₂- (ethyl)~20 - 25The methylene carbon of the ethyl group.
-CH₃ (ethyl)~10 - 15The methyl carbon of the ethyl group.

Diagram: Predicted NMR Correlation Workflow

G cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals cluster_2D 2D Correlations H5 H-5 (~8.4 ppm, s) HSQC HSQC H5->HSQC correlates to Ethynyl_H Ethynyl-H (~3.3 ppm, s) Ethynyl_H->HSQC CH2_H -CH₂- (~2.9 ppm, q) COSY COSY CH2_H->COSY correlates to CH2_H->HSQC CH3_H -CH₃- (~1.4 ppm, t) CH3_H->HSQC C5 C-5 (~142 ppm) C_ethynyl_H C≡C-H (~82 ppm) CH2_C -CH₂- (~22 ppm) CH3_C -CH₃- (~12 ppm) COSY->CH3_H HSQC->C5 HSQC->C_ethynyl_H HSQC->CH2_C HSQC->CH3_C

Caption: Workflow for NMR signal assignment using 2D techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. The predicted IR spectrum of 3-Ethyl-4-ethynyl-1,2-oxazole will be characterized by several key absorption bands.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is a common method. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, for both liquids and solids, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty spectrometer (or the KBr pellet material) is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
~3300≡C-H stretchStrong, sharpThis is a highly characteristic absorption for a terminal alkyne.
~2970-2850C-H stretch (ethyl)MediumAliphatic C-H stretching vibrations.
~2100C≡C stretchMedium to weak, sharpThe carbon-carbon triple bond stretch. Its intensity can be variable.
~1600-1550C=N stretch (oxazole ring)MediumCharacteristic stretching vibration of the imine-like bond within the oxazole ring.
~1450-1380C-H bend (ethyl)MediumBending vibrations of the methyl and methylene groups.
~1150-1050C-O stretch (oxazole ring)StrongThe C-O single bond stretch within the heterocyclic ring is typically a strong absorption.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI). EI is a high-energy technique that often leads to extensive fragmentation, which is useful for structural analysis. ESI is a softer ionization method that typically preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum (Electron Impact):

  • Molecular Ion (M⁺): m/z = 121. The molecular ion peak should be reasonably abundant, corresponding to the molecular formula C₇H₇NO.

  • Key Fragmentation Pathways:

    • Loss of H• (m/z 120): Loss of a hydrogen radical, likely from the ethynyl group or the ethyl group.

    • Loss of CH₃• (m/z 106): Loss of a methyl radical from the ethyl group, leading to a stable cation.

    • Loss of C₂H₄ (m/z 93): Loss of ethylene via a McLafferty-type rearrangement from the ethyl group.

    • Ring Cleavage: Oxazole rings can undergo characteristic fragmentation patterns. A common fragmentation involves the cleavage of the N-O bond followed by the loss of small neutral molecules like CO or HCN. For instance, cleavage could lead to fragments corresponding to the ethyl isocyanate cation radical or the ethynyl acetonitrile cation radical.

Diagram: Predicted Mass Spectrometry Fragmentation

G M [C₇H₇NO]⁺˙ m/z = 121 M_minus_H [C₇H₆NO]⁺ m/z = 120 M->M_minus_H - H• M_minus_CH3 [C₆H₄NO]⁺ m/z = 106 M->M_minus_CH3 - CH₃• M_minus_C2H4 [C₅H₃NO]⁺˙ m/z = 93 M->M_minus_C2H4 - C₂H₄ Ring_Frag Ring Cleavage Fragments M->Ring_Frag → ...

Caption: Plausible fragmentation pathways for 3-Ethyl-4-ethynyl-1,2-oxazole in EI-MS.

Comparative Analysis with Structural Isomers

To illustrate the importance of a detailed spectroscopic analysis, we will now compare the predicted data for 3-Ethyl-4-ethynyl-1,2-oxazole with experimental data for a related, commercially available compound, Ethyl 3-methyl-1,2-oxazole-4-carboxylate . While not a direct isomer, it shares the 3-substituted-1,2-oxazole core and provides a valuable point of comparison.

Table 1: ¹H NMR Data Comparison

Compound H-5 Alkyl Protons Other Protons
3-Ethyl-4-ethynyl-1,2-oxazole (Predicted) ~8.3 - 8.5 (s)~2.8 - 3.0 (q, 2H), ~1.3 - 1.5 (t, 3H)Ethynyl-H: ~3.2 - 3.4 (s)
Ethyl 3-methyl-1,2-oxazole-4-carboxylate ~8.4 (s)Methyl (C3): ~2.5 (s, 3H), Ethyl ester: ~4.3 (q, 2H), ~1.3 (t, 3H)-

Analysis: The chemical shift of H-5 is expected to be similar in both compounds. However, the signals for the substituents at positions 3 and 4 are clearly distinct. The presence of a sharp singlet for the ethynyl proton in our target molecule versus the quartet and triplet of the ethyl ester group in the comparative compound provides a clear diagnostic difference.

Table 2: Key IR Absorption Bands Comparison

Compound Key Functional Group Stretches (cm⁻¹)
3-Ethyl-4-ethynyl-1,2-oxazole (Predicted) ~3300 (≡C-H), ~2100 (C≡C), ~1600-1550 (C=N)
Ethyl 3-methyl-1,2-oxazole-4-carboxylate ~1720 (C=O, ester), ~1600 (C=N)

Analysis: The IR spectra would be readily distinguishable. The strong, sharp peak around 3300 cm⁻¹ and the medium peak around 2100 cm⁻¹ for the terminal alkyne in 3-Ethyl-4-ethynyl-1,2-oxazole would be absent in the spectrum of the carboxylate, which would instead be dominated by a very strong carbonyl stretch around 1720 cm⁻¹.

Conclusion

The spectroscopic characterization of novel compounds is a meticulous process that relies on both predictive analysis and empirical data. This guide has provided a detailed, predicted spectroscopic profile for 3-Ethyl-4-ethynyl-1,2-oxazole, a molecule of significant synthetic potential. By understanding the expected NMR, IR, and MS signatures, researchers can with greater confidence identify this compound upon its synthesis and distinguish it from structurally related isomers. The comparative data underscores the subtle yet definitive differences that arise from changes in substitution patterns on the oxazole ring. As the exploration of chemical space continues to yield novel molecular architectures, such detailed spectroscopic guides will remain an indispensable tool for the modern chemical scientist.

References

  • Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • ChemSpider Database. Ethyl 3-methyl-1,2-oxazole-4-carboxylate. Royal Society of Chemistry.

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